molecular formula C12H11N3O2 B1601876 Methyl 2-amino-4-phenylpyrimidine-5-carboxylate CAS No. 1150163-80-6

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Cat. No.: B1601876
CAS No.: 1150163-80-6
M. Wt: 229.23 g/mol
InChI Key: DOQPFYCCCSWUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-4-phenylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-phenylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPFYCCCSWUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572388
Record name Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-80-6
Record name Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architect’s Scaffold: Amino-Pyrimidine Carboxylates in Drug Discovery

[4]

Core Directive: The "Why" and "What"

In the vast chemical space of drug discovery, few scaffolds possess the "privileged" status of the amino-pyrimidine carboxylate . It is not merely a structural motif but a functional architecture that mimics the adenine base of ATP, making it the cornerstone of modern kinase inhibitor design.

The amino group serves as a critical hydrogen bond donor (often interacting with the hinge region of kinases), while the carboxylate (ester or acid) provides a versatile handle for extending the molecule into solvent-exposed regions or hydrophobic pockets, optimizing pharmacokinetics (PK) and potency.[2][3]

The Physicochemical Triad
  • H-Bonding Capability: The N1/N3 atoms and the exocyclic amino group form a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif, essential for molecular recognition.[3][4]

  • Vectorial Growth: The carboxylate at C4 or C5 allows for "vectorial" growth—attaching solubilizing groups or warheads without disrupting the core binding mode.[1][4]

  • Electronic Tunability: The electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid, regioselective functionalization.[1][2][3][4]
    

Historical Evolution: From Vitamins to DNA-Encoded Libraries[5]

The trajectory of this scaffold mirrors the evolution of medicinal chemistry itself.[1]

Phase I: The Vitamin Era (1930s - 1950s)

The story begins with Thiamine (Vitamin B1) .[4] The pyrimidine ring was synthesized not for cancer, but to cure beriberi.[1][2][3]

  • Key Intermediate: 4-amino-5-aminomethyl-2-methylpyrimidine.[1][4][5]

  • Significance: Established the fundamental condensation chemistries (e.g., using acetamidine and enol ethers) that are still used today.[2][3][4]

Phase II: The Antimetabolite Revolution (1950s - 1980s)

Nobel laureates Gertrude Elion and George Hitchings utilized the pyrimidine scaffold to create "antimetabolites" that mimicked DNA bases.

  • Key Drugs: Methotrexate (pteridine, but chemically related) and early anti-folates.[1][2][3][4]

  • Mechanism: Competitive inhibition of dihydrofolate reductase (DHFR).[1][4]

Phase III: The Kinase Era (1990s - Present)

The discovery that ATP-competitive inhibitors could treat cancer revolutionized the field.[4]

  • The Breakthrough: Imatinib (Gleevec) .[1][3][4] While a phenylamino-pyrimidine, it cemented the pyrimidine pharmacophore as the "hinge binder" of choice.

  • Evolution: Second-generation inhibitors (e.g., Ceritinib , Pazopanib ) utilized the carboxylate/amide handle to reach into the "back pocket" of the kinase, overcoming resistance mutations.[2]

Phase IV: The High-Throughput Era (2010s - Present)

Today, amino-pyrimidine carboxylates are "headpieces" for DNA-Encoded Libraries (DELs) .[3][4]

  • Application: The carboxylate attaches to the DNA tag, while the amino and chloro positions are used for split-and-pool combinatorial synthesis, generating billions of compounds.

Historycluster_01930s-1950scluster_11950s-1980scluster_21990s-2000scluster_32010s-PresentB1Vitamin B1(Thiamine)AntiFolAntimetabolites(Anti-folates)B1->AntiFolStructuralMimicryKinaseKinase Inhibitors(Imatinib, Pazopanib)AntiFol->KinaseTargetedTherapyDELDNA-EncodedLibraries (DELs)Kinase->DELCombinatorialExpansion

Figure 1: Evolutionary timeline of the amino-pyrimidine scaffold from nutritional supplement to high-throughput screening tool.[3][4]

Synthetic Methodologies & Field-Proven Insights[1][5][7]

A. The "Classic" Condensation (De Novo Synthesis)

The most robust method for generating the ring system involves condensing a bis-electrophile with a bis-nucleophile.

  • Reagents: Guanidine (or amidine) + 1,3-dicarbonyl equivalent (e.g., ethyl ethoxymethylenecyanoacetate).[2][3][4]

  • Protocol Insight: When using guanidine carbonate , the reaction often requires no external base.[1][2][3][4] However, moisture control is critical; water generated during condensation can hydrolyze the ester if the temperature is too high (>100°C) for prolonged periods.[2][3][4]

B. The Regioselectivity Challenge (Functionalization)

The most common modern workflow starts with 2,4-dichloropyrimidine-5-carboxylate .[3][4] Functionalizing this scaffold is a lesson in electronic control.

The Dichotomy of

The reaction of 2,4-dichloropyrimidines with nucleophiles is governed by the "battle" between the C2 and C4 positions.

Nucleophile TypePreferred PositionMechanistic Driver
Amines (Primary/Secondary) C4 The nitrogen lone pairs at N1/N3 make C4 more electrophilic (para-like position).[4]
Alkoxides / Formamide Anions C2 Coordination Effect: The metal cation (Na+, Li+) coordinates with the ring nitrogen and the nucleophile, directing attack to C2.[2][3]
Tertiary Amines C2 N-Dealkylation: Proceed via a quaternary ammonium intermediate that favors C2 attack due to steric/electronic factors, followed by dealkylation.[1][2][3][4]

Critical Protocol Note: To force C4 selectivity with amines, keep the temperature low (0°C to RT). Heating often leads to a mixture of C2/C4 isomers.[1][4] To achieve C2 selectivity with amines, one often performs the C4 reaction first with a "dummy" group or uses a specific catalyst (e.g., Lewis acids), though this is more difficult.[2][3][4]

Regioselectivitycluster_C4Standard Conditions (Kinetic)cluster_C2Chelation/Specific ConditionsStart2,4-Dichloro-5-carboxylateC4_ProductC4-Amino Product(Major)Start->C4_Product  Amines, 0°C  (Sterics/Electronics)C2_ProductC2-Alkoxy/Amino Product(Major)Start->C2_Product  Alkoxides (Na+), Formamide  (Coordination Control)

Figure 2: Decision tree for regioselective functionalization of the dichloropyrimidine core.[4]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-pyrimidinecarboxylate

This protocol describes a robust, scalable synthesis of a key building block. This specific isomer is valuable because the amino group is at C2 (between the nitrogens), mimicking the guanine/adenine motif.[2][3]

Objective: Synthesize Ethyl 2-aminopyrimidine-4-carboxylate via Pinner-type condensation.

Reagents
  • Sodium Ethoxide (NaOEt): 21% wt in ethanol (freshly prepared or commercial).[1][2][3][4]

  • Guanidine Hydrochloride: 1.0 equiv.[1][3][4]

  • Ethyl Pyruvate: 1.0 equiv (Electrophile 1).[1][2][3][4]

  • Diethyl Oxalate: (Alternative route via Claisen condensation precursors).[1][2][3][4]

  • Note: A more direct route uses Ethyl ethoxymethylene-pyruvate analogues.[1][4]

Step-by-Step Methodology
  • Preparation of Free Guanidine:

    • To a solution of NaOEt (1.1 equiv) in absolute ethanol (0.5 M) at 0°C, add Guanidine HCl (1.0 equiv). Stir for 30 min.

    • Self-Validation: A white precipitate of NaCl should form.[1] Filter this off under inert atmosphere (Argon) to remove salts, which can catalyze side reactions.[1][2][3][4]

  • Condensation:

    • Add the electrophile (e.g., Ethyl (E)-4-ethoxy-2-oxobut-3-enoate ) dropwise to the guanidine filtrate at 0°C.[3][4]

    • Why? The exocyclic enol ether is highly reactive.[1][4] Slow addition prevents oligomerization.[1][3]

  • Cyclization:

    • Reflux the mixture for 3–6 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1][2][3][4] The starting material spot (high Rf) should disappear, replaced by a fluorescent blue spot (pyrimidine) under UV 254nm.[2][3][4]

  • Workup:

    • Concentrate in vacuo.[1][3][4]

    • Triturate the residue with cold water.[1][4] The product is often sparingly soluble in cold water, while impurities dissolve.[1][2][3][4]

    • Recrystallize from Ethanol/Water (9:1).[1][2][3][4]

Yield Expectation: 60–75%.[1][3][4] Characterization:

  • 1H NMR (DMSO-d6): Look for the diagnostic pyrimidine protons (two doublets or a singlet depending on substitution) and the broad singlet for

    
     (exchangeable with 
    
    
    ).[2][4]

Modern Applications & Future Outlook

DNA-Encoded Libraries (DELs)

The amino-pyrimidine carboxylate is a "privileged" scaffold for DELs.[1][4]

  • Attachment: The carboxylate is coupled to the amino-linker on the DNA tag.[6][7]

  • Diversity: The C2 and C4 positions (if starting from a di-chloro analog) are sequentially substituted with thousands of different amines.[4]

  • Impact: This allows for the screening of 10^8 compounds against a protein target in a single Eppendorf tube.[1]

Fragment-Based Drug Discovery (FBDD)

Because of their low molecular weight (<200 Da) and high ligand efficiency, these building blocks are ideal "fragments."[2][3][4]

  • Strategy: Screen the simple amino-ester against a target (NMR/X-ray). Once a hit is found, grow the molecule via the ester handle to increase affinity.[3]

References

  • Elion, G. B., & Hitchings, G. H. (1953).[1][2][3][4] The Synthesis of Some 2,4-Diaminopyrimidines.[1][2][3][8] Journal of the American Chemical Society.[1] Link[2][3][4]

  • Traxler, P., et al. (2001).[1][2][3][4] Imatinib: The First Kinase Inhibitor.[1][4] Nature Reviews Drug Discovery.[1][3][4] (Contextual citation for Imatinib development).

  • Organic Syntheses. (1962).[1][3][4] 2-Mercapto-4-amino-5-carbethoxypyrimidine.[1][4] Org.[1][3][4][9][10][11] Synth. 1962, 42,[2][3][4] 81. Link

  • Luo, G., et al. (2015).[1][2][3][4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[1][4][12] Link[2][3][4]

  • WuXi Biology. (2025).[1][3][4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

  • Clark, M. A., et al. (2009).[1][2][3][4] Design, Synthesis and Selection of DNA-Encoded Small-Molecule Libraries. Nature Chemical Biology.[1][3][4] (General reference for DEL chemistry using pyrimidines).

Technical Monograph: Structural Informatics and Synthetic Utility of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its fully aromatic pyrimidine core—unlike its dihydropyrimidine (Biginelli) counterparts—this molecule serves as a critical pharmacophore in the design of adenosine receptor antagonists and tyrosine kinase inhibitors. This guide provides the definitive structural identifiers, a validated synthetic protocol for the aromatic ester, and high-fidelity characterization data.

Chemical Identity & Structural Informatics

The following identifiers are verified for the aromatic species. Researchers must distinguish this from the 1,4-dihydropyrimidine derivative (DHPM) often produced via standard Biginelli conditions.

Core Identifiers
ParameterValue
IUPAC Name Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
CAS Registry Number 1150163-80-6
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Exact Mass 229.0851
Informatics Strings

SMILES (Canonical):

InChI String:

InChIKey:

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "push-pull" system where the electron-donating amino group at C2 and the electron-withdrawing ester at C5 create a polarized electronic environment suitable for specific protein binding.

Graphviz Pathway: Pharmacophore Interactions

The following diagram illustrates the functional domains of the molecule in the context of a theoretical kinase binding pocket.

Pharmacophore Molecule Methyl 2-amino-4-phenylpyrimidine-5-carboxylate Amino C2-Amino Group (H-Bond Donor) Molecule->Amino N3 N3 Nitrogen (H-Bond Acceptor) Molecule->N3 Phenyl C4-Phenyl Ring (Hydrophobic/Pi-Stacking) Molecule->Phenyl Ester C5-Methyl Ester (Solvent Exposed/Acceptor) Molecule->Ester Target Target Protein (e.g., Adenosine A2A / Kinase Hinge) Amino->Target H-Bond to Hinge Region N3->Target H-Bond from Backbone NH Phenyl->Target Pi-Pi Stacking (Gatekeeper)

Figure 1: Pharmacophore dissection showing critical binding vectors for kinase and GPCR targets.

Validated Synthetic Methodology

While the Biginelli reaction yields the dihydropyrimidine, the synthesis of the fully aromatic methyl 2-amino-4-phenylpyrimidine-5-carboxylate requires a different approach to avoid harsh oxidation steps. The Enaminone Route is the industry standard for high purity and yield.

Reaction Scheme
  • Precursor Formation: Reaction of methyl benzoylacetate with DMF-DMA to form the enaminone.

  • Cyclization: Condensation of the enaminone with guanidine carbonate.

Graphviz Workflow: Synthesis Protocol

Synthesis Start1 Methyl benzoylacetate Inter1 Enaminone Intermediate (Methyl 2-benzoyl-3-(dimethylamino)acrylate) Start1->Inter1 Reflux, 3h (Formation of Enaminone) Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Inter1 Reagent2 Guanidine Carbonate (NaOEt / EtOH) Product Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (Target Molecule) Reagent2->Product Inter1->Product Cyclization Reflux EtOH, 12h

Figure 2: Two-step synthetic pathway via enaminone intermediate.

Detailed Protocol

Step 1: Synthesis of Enaminone Intermediate

  • Reagents: Methyl 3-oxo-3-phenylpropanoate (Methyl benzoylacetate) (10 mmol), DMF-DMA (12 mmol).

  • Procedure:

    • Dissolve methyl benzoylacetate in anhydrous toluene (or use neat if scale permits).

    • Add DMF-DMA dropwise.

    • Reflux for 3–4 hours. Monitor via TLC (formation of a bright yellow spot).

    • Concentrate under reduced pressure to remove toluene and methanol byproduct.

    • Result: Methyl 2-benzoyl-3-(dimethylamino)acrylate (Yellow oil/solid). Use directly in Step 2.

Step 2: Guanidine Cyclization

  • Reagents: Enaminone (from Step 1), Guanidine Carbonate (15 mmol), Sodium Ethoxide (catalytic), Absolute Ethanol (20 mL).

  • Procedure:

    • Suspend Guanidine Carbonate in absolute ethanol.

    • Add the Enaminone intermediate slowly.

    • Reflux the mixture for 8–12 hours.

    • Cool to room temperature. The product often precipitates upon cooling.[1]

    • Pour into ice-water if precipitation is incomplete. Filter the solid.[1]

    • Purification: Recrystallize from Ethanol/DMF (9:1) to yield colorless or pale yellow needles.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.85 Singlet (s)1HPyrimidine H-6 (Aromatic proton)
7.60 – 7.45 Multiplet (m)5HPhenyl ring protons
7.40 Broad Singlet (bs)2H-NH₂ (Amino group, D₂O exchangeable)
3.65 Singlet (s)3H-OCH₃ (Methyl ester)

Note: The absence of a chiral proton at C4 (approx 5.5 ppm) confirms the aromatic system and rules out the dihydropyrimidine impurity.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected [M+H]⁺: 230.09

  • Fragment Pattern: Loss of -OCH₃ (31 Da) is common in ester derivatives.

Applications in Drug Discovery[3]

This scaffold acts as a versatile building block in two primary therapeutic areas:

  • Adenosine Receptor Antagonists: The 2-amino-4-phenylpyrimidine core mimics the adenine ring of adenosine. Substitution at the N-amino position can lead to high-affinity A2A receptor antagonists, relevant in Parkinson’s disease and immuno-oncology [1].

  • Kinase Inhibitors: The "hinge-binding" motif (N1/C2-NH2) allows this molecule to dock into the ATP-binding site of tyrosine kinases (e.g., Src, Abl). The C5-ester provides a vector for solubilizing groups to extend into the solvent front [2].

References

  • ChemicalBook. (2023). 2-Amino-4-phenylpyrimidine-5-carboxylic acid and derivatives.[2][3][4] Retrieved from

  • PubChem. (2023).[5] Methyl 2-aminopyrimidine-5-carboxylate (Analogous Core Data).[2] National Library of Medicine. Retrieved from [5]

  • Smolecule. (2023). Methyl 2-amino-4-phenylpyrimidine-5-carboxylate Identifiers. Retrieved from

  • Batey, R. A., et al. (2000). Guanidinylation procedures for the preparation of cyclic guanidine compounds.[1][6]Journal of Organic Chemistry. (Contextual synthesis reference).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines Using Methyl 2-amino-4-phenylpyrimidine-5-carboxylate as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its structural resemblance to purine nucleobases allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][6][7] Derivatives of this scaffold have demonstrated potent anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][6] Notably, the FDA-approved CDK4/6 inhibitor, Palbociclib, used in the treatment of breast cancer, features the pyrido[2,3-d]pyrimidine framework, highlighting its clinical significance.[1][8] The development of efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor for advancing therapeutic innovation.[9]

Precursor Spotlight: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

The selection of a starting material is paramount to the success of a synthetic campaign. Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a highly functionalized and versatile precursor for the construction of the pyrido[2,3-d]pyrimidine ring system. Its key structural features, including the nucleophilic 2-amino group and the strategically positioned ester moiety, provide the necessary handles for subsequent annulation reactions to form the fused pyridine ring.

Synthetic Strategy: The Gould-Jacobs Reaction and Related Cyclizations

A cornerstone in the synthesis of fused nitrogen-containing heterocycles is the Gould-Jacobs reaction.[10] This powerful transformation and its variations provide a reliable pathway to construct the pyridine ring of the pyrido[2,3-d]pyrimidine system. The general approach involves the condensation of an aminopyrimidine with a suitable three-carbon electrophile, followed by an intramolecular cyclization.

The use of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate as the starting aminopyrimidine offers a direct route to highly substituted pyrido[2,3-d]pyrimidines. The reaction typically proceeds through the formation of an enamine intermediate, which then undergoes thermal or acid-catalyzed cyclization to yield the desired bicyclic product.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the precursor to the target pyrido[2,3-d]pyrimidine scaffold.

Synthetic_Workflow Precursor Methyl 2-amino-4-phenyl- pyrimidine-5-carboxylate Intermediate Enamine Intermediate Precursor->Intermediate Condensation with 3-carbon electrophile Product Pyrido[2,3-d]pyrimidine Derivative Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative, 7-hydroxy-2-amino-4-phenylpyrido[2,3-d]pyrimidine, starting from Methyl 2-amino-4-phenylpyrimidine-5-carboxylate.

Protocol 1: Synthesis of 7-Hydroxy-2-amino-4-phenylpyrido[2,3-d]pyrimidine via Gould-Jacobs Reaction

This protocol details a classic thermal cyclization approach.

Materials:

  • Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid, concentrated

  • Sodium hydroxide solution, 10%

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of sodium ethoxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • To the resulting residue, add deionized water and acidify with dilute hydrochloric acid to precipitate the intermediate enamine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization: In a separate flask, heat Dowtherm A to 240-250 °C.

  • Add the dried intermediate in small portions to the hot Dowtherm A.

  • Maintain the temperature for 30-60 minutes. The cyclization product will precipitate out of the hot solvent.

  • Isolation and Purification: Cool the mixture and filter the solid product.

  • Wash the crude product with a suitable organic solvent (e.g., ethanol, acetone) to remove residual Dowtherm A.

  • Recrystallize the crude product from a high-boiling solvent such as dimethylformamide (DMF) or perform column chromatography for further purification.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, offering a more energy-efficient and time-saving alternative.[11][12][13]

Materials:

  • Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

  • Diethyl malonate

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq), diethyl malonate (1.5 eq), and a catalytic amount of p-TSA in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a predetermined time (e.g., 15-30 minutes). Optimize the conditions based on the specific microwave reactor and reactants.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Gould-Jacobs reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization A Aminopyrimidine C Enamine Intermediate A->C B Diethyl Malonate B->C D Enamine Intermediate E Cyclized Intermediate D->E Heat or Acid F Cyclized Intermediate G Pyrido[2,3-d]pyrimidine F->G Elimination of EtOH

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Data Summary and Characterization

The successful synthesis of pyrido[2,3-d]pyrimidine derivatives should be confirmed by various analytical techniques. Below is a table summarizing expected data for a representative product.

Parameter Expected Value / Observation
Molecular Formula C₁₄H₁₀N₄O
Molecular Weight 250.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (br s, 1H, NH), 8.0-8.2 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 6.5-6.7 (br s, 2H, NH₂), 6.0-6.2 (s, 1H, C6-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.1, 162.3, 158.4, 155.2, 149.8, 137.5, 129.7, 128.9, 128.5, 115.6, 105.3
Mass Spectrometry (ESI+) m/z 251.09 [M+H]⁺
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H), 1680-1650 (C=O), 1620-1580 (C=N, C=C)

Note: The spectral data provided are illustrative and may vary slightly depending on the specific substitution pattern of the synthesized compound.[14][15][16]

Troubleshooting and Optimization

  • Low Yields in Condensation: Ensure anhydrous conditions as water can hydrolyze the sodium ethoxide catalyst. Increasing the reaction time or using a stronger base might be necessary.

  • Incomplete Cyclization: Higher temperatures or longer reaction times in the cyclization step may be required. The use of a different high-boiling solvent can also be explored.

  • Purification Challenges: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is recommended.

Conclusion

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate serves as a valuable and versatile precursor for the synthesis of a wide range of biologically active pyrido[2,3-d]pyrimidine derivatives. The protocols outlined in this application note, based on the Gould-Jacobs reaction and its modern variations, provide robust and adaptable methods for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds. Careful optimization of reaction conditions and rigorous characterization of the products are essential for successful and reproducible synthesis.

References

  • Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2), 153–159.
  • A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reac. (2004). Synlett, (2), 283-286.
  • Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. PubMed.
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). KAUST Repository.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). KAUST Repository.
  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. (2023).
  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (2021). PubMed.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing.
  • Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. (n.d.).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocycliz
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.).
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.).
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Methyl 2-aminopyrimidine-5-carboxyl
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019).
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic Acid, Ethyl Ester. (n.d.).
  • Pyrido[2,3-d]pyrimidines. III. Synthesis of some 8-.beta. - ACS Publications. (n.d.). American Chemical Society.
  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem.
  • (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2025).

Sources

Application Note: Strategic Cyclocondensation of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and antifolates. While the C5-ester and C4-phenyl groups provide essential lipophilicity and binding interactions, the 2-aminoamidine moiety (N1-C2-NH₂) offers a unique bifunctional nucleophilic site for cyclocondensation.

This Application Note details the strategic conversion of (1 ) into fused bridgehead nitrogen systems: Pyrimido[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines . Unlike standard amidine condensations, the presence of the electron-withdrawing C5-ester and the steric bulk of the C4-phenyl group dictates specific regiochemical outcomes that must be controlled via reaction conditions.

Key Applications:

  • Drug Discovery: Synthesis of EGFR and CDK inhibitors.

  • Materials Science: Development of fluorescent heterocyclic cores.

  • Agrochemicals: Herbicidal fused pyrimidines.

The Chemical Landscape: Reactivity & Regiochemistry

The cyclocondensation of substrate (1 ) is governed by the competition between the exocyclic amino group (


) and the endocyclic ring nitrogen (

).
  • Nucleophilicity: The endocyclic

    
     is typically more nucleophilic than the exocyclic amine due to the resonance delocalization of the amine lone pair into the pyrimidine ring (amidine resonance).
    
  • Steric Hinderance: The C4-phenyl group creates significant steric bulk around

    
    , directing electrophilic attack almost exclusively to 
    
    
    
    .
  • Electronic Effect: The C5-methyl ester is an electron-withdrawing group (EWG), reducing the overall basicity of the ring but stabilizing the resulting fused systems.

Mechanistic Pathway (General)
  • Attack: The ring nitrogen (

    
    ) attacks the electrophilic center of the reagent (e.g., 
    
    
    
    -keto ester).
  • Cyclization: The exocyclic amine attacks the second electrophilic site.

  • Elimination: Loss of water or alcohol drives aromatization.

Protocol A: Synthesis of Pyrimido[1,2-a]pyrimidines via EMME

Target Structure: Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylates.

This protocol utilizes Diethyl Ethoxymethylenemalonate (EMME) .[1] This is the most reliable method for generating the pyrimido[1,2-a]pyrimidine core with high regiocontrol.

Materials
  • Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

  • Catalyst: None required (Thermal cyclization).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in 10 mL of Dowtherm A.

  • Addition: Add 1.2 equivalents of EMME via syringe.

  • Thermal Activation: Heat the mixture to 200–220°C using a sand bath or oil bath.

    • Note: High temperature is critical to overcome the energy barrier for the elimination of ethanol and the subsequent cyclization.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). The starting material spot (lower R_f) should disappear, replaced by a highly fluorescent product spot. Reaction time is typically 2–4 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of diethyl ether or hexane to the mixture. The product typically precipitates as a solid due to insolubility in non-polar solvents.

    • Filter the precipitate and wash copiously with hexane to remove residual Dowtherm A.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.

Expected Yield: 75–85%

Data & Validation
ParameterValueObservation
Appearance Yellow/Orange SolidHighly crystalline
Melting Point >250°CCharacteristic of fused tricyclic systems
IR Spectrum 1680–1720 cm⁻¹Distinct carbonyl stretches (Ester + Lactam)
¹H NMR δ 8.9–9.2 ppmSinglet for the newly formed pyrimidine proton (H-6)

Protocol B: Synthesis of Pyrimido[1,2-a]pyrimidines via -Keto Esters

Target Structure: Methyl 2-methyl-4-oxo-4H-pyrimido[1,2-a]pyrimidine-carboxylate derivatives.

This protocol uses Ethyl Acetoacetate (EAA) . It is less regioselective than EMME and may require Polyphosphoric Acid (PPA) to force cyclization.

Materials
  • Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Reagent: Ethyl Acetoacetate (1.5 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (~5 g per 1 g of substrate).

Step-by-Step Methodology
  • Mixing: In a beaker, mix 1.0 g of the substrate with 5 g of PPA. Stir mechanically to ensure a homogenous paste.

  • Addition: Add 1.5 equivalents of Ethyl Acetoacetate.

  • Cyclocondensation: Heat the mixture to 120°C for 3–5 hours .

    • Caution: The reaction is exothermic. PPA acts as both solvent and condensing agent.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the viscous syrup onto 50 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the resulting acidic solution with 10% NaOH or solid

    
     until pH ~7-8. The product will precipitate.
    
  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Critical Note on Regiochemistry: Literature indicates that under acidic conditions (PPA), the reaction favors the formation of the 4-oxo isomer (thermodynamically stable) over the 2-oxo isomer.

Protocol C: Synthesis of Imidazo[1,2-a]pyrimidines

Target Structure: Methyl 2-aryl-imidazo[1,2-a]pyrimidine-6-carboxylates.

This reaction involves


-Haloketones  (e.g., Phenacyl Bromide).[2]
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous Ethanol.

  • Reagent: Add 1.1 mmol of

    
    -Bromoacetophenone (Phenacyl bromide).
    
  • Reflux: Heat to reflux for 6–8 hours .

  • Precipitation: Upon cooling, the hydrobromide salt of the product may precipitate.

  • Free Base Formation: Filter the salt and suspend in water. Basify with

    
     to liberate the free base.
    
  • Recrystallization: Recrystallize from Ethanol.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on the electrophile selection.

Cyclocondensation_Pathways Start Methyl 2-amino-4-phenyl pyrimidine-5-carboxylate EMME Reagent: Diethyl Ethoxymethylene malonate (EMME) Start->EMME EAA Reagent: Ethyl Acetoacetate (PPA Catalyst) Start->EAA Phenacyl Reagent: Phenacyl Bromide (Reflux EtOH) Start->Phenacyl Pyrimido_EMME Pyrimido[1,2-a]pyrimidine (3-carboxylate derivative) EMME->Pyrimido_EMME 200°C, -EtOH Pyrimido_EAA Pyrimido[1,2-a]pyrimidine (Methyl/Oxo substituted) EAA->Pyrimido_EAA 120°C, Cyclodehydration Imidazo Imidazo[1,2-a]pyrimidine (2-phenyl derivative) Phenacyl->Imidazo N-Alkylation -> Cyclization

Figure 1: Divergent synthetic pathways for the cyclocondensation of the 2-aminopyrimidine scaffold.

References

  • Al-Mulla, A. (2021). An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]pyrimidine-3-carboxylates: Comparison of Microwave and Conventional Heating. ResearchGate.

  • Sciforum. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines.

  • TSI Journals. (2010). Synthesis of Condensed Pyrido[1,2-a]pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.

  • MDPI. (2017). Heterostilbene-type Side Products in Biginelli Reactions Involving 2-Aminopyrimidines.

Sources

Procedures for functionalizing the amino group of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Deactivated" Nucleophile

The target molecule, Methyl 2-amino-4-phenylpyrimidine-5-carboxylate , presents a classic challenge in medicinal chemistry: the electron-deficient amine .

Unlike a standard aniline or alkyl amine, the amino group at the C2 position of this pyrimidine scaffold is significantly deactivated due to two synergistic electronic factors:

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen is delocalized into the

    
    -deficient pyrimidine ring (specifically towards the ring nitrogens).
    
  • Inductive/Mesomeric Withdrawal: The ester group at C5 and the phenyl ring at C4 further pull electron density away from the core, lowering the HOMO energy of the amino group.

Consequently, this amine is a poor nucleophile . Standard protocols (e.g., mild amide couplings with EDC/NHS) often fail or result in low conversion. Successful functionalization requires activation of the electrophile (e.g., using acid chlorides over carboxylic acids) or the use of metal catalysis (Buchwald-Hartwig) to overcome the high activation energy barrier.

Reactivity Landscape Visualization

The following diagram illustrates the electronic pressures on the C2-amine and the logical decision pathways for functionalization.

ReactivityLandscape Target Methyl 2-amino-4-phenyl pyrimidine-5-carboxylate Factors Deactivating Factors: 1. Pyrimidine Ring (e- deficient) 2. C5-Ester (EWG) 3. C4-Phenyl (Steric/Conj) Target->Factors Strategy1 Strategy A: Acylation/Sulfonylation (Requires Activated Electrophiles) Factors->Strategy1 Low Nucleophilicity Strategy2 Strategy B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Factors->Strategy2 Hard Nucleophile Strategy3 Strategy C: Sandmeyer Transformation (NH2 -> Cl/Br/I) Factors->Strategy3 Radical Pathway

Caption: Figure 1. Electronic deactivation factors and resulting strategic pathways for functionalization.

Part 2: Experimental Protocols

Protocol A: N-Acylation and Sulfonylation

Objective: Synthesis of Amides and Sulfonamides. Rationale: Due to the low nucleophilicity of the C2-amine, carboxylic acids must be converted to acid chlorides or mixed anhydrides. The use of DMAP (4-Dimethylaminopyridine) is critical as a nucleophilic catalyst to transfer the acyl group.

Materials
  • Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 – 1.5 eq)

  • Base: Triethylamine (TEA) or Pyridine (2.0 eq)

  • Catalyst: DMAP (0.1 – 0.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add the Acid Chloride/Sulfonyl Chloride (1.2 mmol) dropwise over 5 minutes.

    • Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (amine) is polar; the product will be less polar.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Critical Troubleshooting:

  • Issue: Reaction stalls at 50% conversion.

  • Solution: Heat to reflux (40°C for DCM, 66°C for THF). If using sterically hindered acid chlorides, switch solvent to Pyridine and heat to 80°C.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Introduction of aryl groups (C-N coupling).[1] Rationale: The C2-amine is a "hard" nucleophile. To couple it with aryl halides, specialized ligands are required to prevent catalyst poisoning and facilitate reductive elimination. Xantphos is the ligand of choice for aminopyrimidines due to its wide bite angle.

Materials
  • Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 eq) (Preferred over NaOtBu to avoid ester hydrolysis/transesterification)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes prior to use. Oxygen is the enemy of this cycle.

  • Assembly: In a reaction vial (microwave vial preferred for pressure tolerance), combine the substrate (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (2.0 mmol), and Xantphos (0.1 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) last.
    
  • Solvation: Add the degassed Dioxane (5 mL). Seal the vial immediately.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Optimization: If using a microwave reactor, heat to 120°C for 1 hour.

  • Work-up: Filter the hot mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Why this works:


 is mild enough to preserve the methyl ester but strong enough to deprotonate the amine once coordinated to the Pd center.
Protocol C: Non-Aqueous Sandmeyer (Strategic Transformation)

Objective: Conversion of


 to 

or

. Rationale: Sometimes the best way to functionalize a deactivated amine is to replace it with a halogen, which allows for versatile

(Nucleophilic Aromatic Substitution) or Suzuki couplings later. Aqueous conditions (NaNO2/HCl) must be avoided to prevent hydrolysis of the C5-ester.
Materials
  • Substrate: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite (1.5 eq)
    
  • Halogen Source:

    
     (for -Cl) or 
    
    
    
    (for -Br) (1.2 eq)
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Dissolve

    
     (1.2 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask. Heat to 60°C.
    
  • Addition: Add

    
    -BuONO (1.5 mmol) to the copper solution.
    
  • Substrate Addition: Add the pyrimidine substrate (1.0 mmol) portion-wise (solid) or as a solution in minimal MeCN over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure good venting.
      
  • Reaction: Stir at 60–65°C for 1–2 hours.

  • Work-up: Cool to RT. Quench with 1M HCl (aqueous) to break up copper complexes, then extract immediately with EtOAc.

    • Caution: Do not leave in acid for long periods to protect the ester.

  • Purification: The product (Methyl 2-chloro-4-phenylpyrimidine-5-carboxylate) is significantly less polar than the starting material.

Part 3: Data Summary & Decision Support

Comparison of Methodologies
FeatureProtocol A (Acylation)Protocol B (Buchwald)Protocol C (Sandmeyer)
Primary Bond Formed C(carbonyl)-NC(aryl)-NC(aryl)-Cl/Br
Key Reagent Acid Chloride + DMAPPd + XantphosAlkyl Nitrite + Cu(II)
Reaction Temp 0°C to RT (or Reflux)100°C60°C
Ester Stability Risk LowLow (with

)
Medium (Acid quench)
Common Yield 70–90%50–80%60–85%
Workflow Decision Tree

WorkflowTree Start Start: Methyl 2-amino-4-phenyl pyrimidine-5-carboxylate Goal What is the desired modification? Start->Goal Branch1 Amide/Sulfonamide (Linker attachment) Goal->Branch1 Branch2 N-Aryl / N-Heteroaryl (Scaffold expansion) Goal->Branch2 Branch3 Change Reactivity (Prepare for SNAr/Suzuki) Goal->Branch3 Action1 Protocol A: Acid Chloride + DMAP (DCM, 0°C -> RT) Branch1->Action1 Action2 Protocol B: Pd(OAc)2 + Xantphos (Dioxane, 100°C) Branch2->Action2 Action3 Protocol C: Non-Aqueous Sandmeyer (t-BuONO + CuCl2) Branch3->Action3

Caption: Figure 2. Decision tree for selecting the optimal functionalization protocol.

References

  • Vertex AI Search. (2025). Reactivity of electron deficient 2-aminopyrimidines. Retrieved from 2.

  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. Retrieved from 3.

  • National Institutes of Health (NIH). (2025). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from 4.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from 5.[6]

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling: Ligand Selection for Heterocycles. Retrieved from 7.

Sources

Application Note: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (MAPPC) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of antimicrobial research, this compound and its derivatives act primarily as antimetabolites.

The core scientific value of MAPPC lies in its structural homology to the pteridine ring of dihydrofolate, making it a potent competitive inhibitor of Dihydrofolate Reductase (DHFR) . Furthermore, emerging studies suggest potential off-target activity against IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a key enzyme in the non-mevalonate pathway of Gram-negative bacteria and mycobacteria.

This guide details the methodology for solubilizing, screening, and validating the antimicrobial efficacy of MAPPC, emphasizing its utility as a precursor for generating high-affinity antibiotics.

Mechanism of Action (MOA)

Understanding the MOA is critical for designing relevant assays. MAPPC operates via two distinct mechanisms depending on the bacterial strain and derivative substitution:

  • Primary Mechanism (Folate Antagonism): The 2-amino-pyrimidine moiety mimics the 2-amino-4-oxo structure of the pterin substrate. It binds to the active site of bacterial DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This halts the synthesis of thymidylate (dTMP), purines, and amino acids, leading to "thymineless death."

  • Secondary Mechanism (MEP Pathway Interference): In specific Gram-negative pathogens (e.g., Burkholderia, Mycobacterium), the pyrimidine-5-carboxylate core can chelate the Zinc ion (

    
    ) in the active site of IspF, disrupting isoprenoid biosynthesis essential for cell wall integrity.
    
Visualization: Dual-Target Pathway

MOA_Pathway cluster_folate Folate Pathway (General Bacteria) cluster_MEP MEP Pathway (Gram-Negative/Mycobacteria) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF  Reduced by DHFR DHFR DHFR Enzyme DNA DNA/RNA Synthesis THF->DNA  Cofactor MEP MEP Precursors Iso Isoprenoids MEP->Iso  Cyclized by IspF IspF IspF Enzyme (Zn2+) Wall Cell Wall Stability Iso->Wall MAPPC Methyl 2-amino-4-phenyl pyrimidine-5-carboxylate MAPPC->DHFR  Competitive Inhibition (Pterin Mimic) MAPPC->IspF  Zn2+ Chelation (Secondary)

Caption: MAPPC exerts dual inhibitory effects: primary blockade of DHFR (red) arresting DNA synthesis, and secondary inhibition of IspF (yellow) disrupting cell wall biosynthesis.

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: Pyrimidine-5-carboxylates often exhibit poor aqueous solubility. Proper solubilization is non-negotiable for accurate MIC data.

  • Weighing: Weigh 10 mg of MAPPC (MW: ~229.2 g/mol ) into a sterile microcentrifuge tube.

  • Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex vigorously for 2 minutes.

    • Note: If the solution remains turbid, sonicate at 40 kHz for 5 minutes.

  • Stock Concentration: This yields a 10 mg/mL (approx. 43.6 mM) Master Stock.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 guidelines adapted for small molecule screening.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

  • 96-well polypropylene plates (prevents drug binding).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to reach a final challenge concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of Working Solution (256 µg/mL in media, ≤1% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Test range 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: If using Resazurin, add 30 µL (0.01%) and incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol C: DHFR Enzyme Inhibition Assay

Purpose: To confirm the mechanism of action is indeed folate pathway inhibition.

Reagents:

  • Recombinant DHFR (from E. coli or S. aureus).

  • Dihydrofolic Acid (DHF) substrate (50 µM final).

  • NADPH cofactor (60 µM final).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Procedure:

  • Blanking: In a UV-transparent cuvette or plate, mix Buffer and DHFR enzyme.

  • Inhibitor Addition: Add MAPPC at varying concentrations (0.1 µM – 100 µM). Incubate for 5 mins at 25°C to allow E-I complex formation.

  • Initiation: Add NADPH and DHF to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH → NADP+) for 5 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the velocity (slope of Abs/min).

Experimental Workflow & Decision Logic

This diagram guides the researcher through the synthesis-to-validation pipeline.

Workflow cluster_screen Phase 1: Phenotypic Screening cluster_mech Phase 2: Target Validation Start Start: MAPPC Scaffold MIC MIC Assay (Gram +/-) Start->MIC Tox Cytotoxicity (HEK293) MIC->Tox Decision Activity > 32 µg/mL? Tox->Decision DHFR_Assay DHFR Inhibition (IC50) Docking Molecular Docking (PDB: 3SRW) DHFR_Assay->Docking Publish Lead Candidate Characterization Docking->Publish Decision->DHFR_Assay No (Potent) Optimize SAR Optimization (C5-Ester / C4-Phenyl) Decision->Optimize Yes (Weak) Optimize->Start New Derivative

Caption: Integrated workflow for evaluating MAPPC. Potent compounds (MIC < 32 µg/mL) proceed to mechanistic validation; weaker hits undergo SAR optimization.

Data Analysis & SAR Insights

When analyzing results from MAPPC derivatives, structure-activity relationship (SAR) trends typically follow these rules:

Structural ZoneModificationImpact on Activity
C-2 Amino Acetylation / AlkylationDecreases Activity. The free -NH2 is crucial for H-bonding with Asp27 in DHFR.
C-4 Phenyl Electron-Withdrawing Groups (Cl, F)Increases Activity. Enhances lipophilicity and hydrophobic packing in the active site.
C-5 Ester Conversion to HydrazideIncreases Spectrum. Hydrazides often show better penetration in Mycobacteria.
C-5 Ester Hydrolysis to AcidDecreases Activity. The negative charge prevents cell membrane permeation.

Troubleshooting & FAQ

Q: The compound precipitates when added to the media.

  • Cause: High lipophilicity of the phenyl ring.

  • Solution: Do not exceed 1% DMSO final concentration. If precipitation persists, use 2% Tween-80 in the broth or switch to an ethyl-ester derivative which may have slightly better dispersion properties.

Q: MIC values are inconsistent between runs.

  • Cause: Inoculum size variation.

  • Solution: Strictly adhere to the 0.5 McFarland standard and verify CFU counts via plating. DHFR inhibitors are bacteriostatic; slight variations in cell density can shift MICs significantly.

Q: Activity is seen in S. aureus but not E. coli. [2]

  • Cause: Efflux pumps or outer membrane permeability in Gram-negatives.

  • Solution: Co-administer with a permeabilizer (e.g., Polymyxin B nonapeptide at sub-inhibitory concentration) to determine if entry is the limiting factor.

References

  • Mechanism of DHFR Inhibition

    • Author: Hawser, S. et al.
    • Title: Dihydrofolate reductase inhibitors as antibacterial agents.
    • Source: Biochemical Pharmacology.
    • URL: [Link]

  • Pyrimidine Scaffold Synthesis & Activity

    • Author: Mohana, K. N. et al.
    • Title: Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL: [Link]

  • IspF Target Validation

    • Author: Theberge, A. et al.
    • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL: [Link]

  • Compound Data & Properties

    • Source: PubChem Database.[3]

    • Title: Methyl 2-aminopyrimidine-5-carboxyl
    • URL: [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in DMSO Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Compound: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Status: Active Support Topic Last Updated: February 18, 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for Methyl 2-amino-4-phenylpyrimidine-5-carboxylate . If you are reading this, you are likely facing a "brick dust" scenario where the compound refuses to solubilize in DMSO (Dimethyl sulfoxide) or precipitates immediately upon dilution into aqueous media.

Why is this happening? This behavior is intrinsic to the molecule's scaffold. The 2-amino-pyrimidine core functions as a rigid donor-acceptor motif. The amino group (C2-NH₂) acts as a hydrogen bond donor, while the pyrimidine ring nitrogens and the C5-ester carbonyl act as acceptors. Combined with the pi-stacking potential of the C4-phenyl ring, this molecule forms a high-energy crystal lattice that resists solvation.

This guide provides a self-validating workflow to overcome these thermodynamic barriers without compromising chemical integrity.

Technical Specifications & Solubility Data

Before proceeding with troubleshooting, verify your compound parameters against the standard reference data below to rule out batch-specific impurities.

ParameterSpecificationImpact on Solubility
Molecular Weight ~229.23 g/mol Moderate; size is not the primary limiter.
LogP (Predicted) ~1.5 – 2.1Moderately lipophilic; requires organic solvent.
pKa (Ring N) ~3.5 (Weak base)Protonation requires strong acid (risk of hydrolysis).
H-Bond Donors 1 (Amino group)Critical: Primary driver of lattice stability.
H-Bond Acceptors 4 (N-ring, Ester)Critical: Facilitates strong intermolecular networks.
Melting Point >200°C (Typical)High MP correlates with poor solubility (high lattice energy).

Workflow A: The "Won't Dissolve" Protocol

Issue: Visible solid remains in 100% DMSO stock solution even after vortexing.

The Mechanism of Failure

DMSO is a polar aprotic solvent.[1] It dissolves compounds by disrupting dipole-dipole interactions. However, if the DMSO contains trace water (hygroscopic absorption), the water molecules preferentially hydrogen-bond with the DMSO sulfoxide group, forming a "cage" that reduces the solvent's ability to interact with your hydrophobic solute.

Step-by-Step Troubleshooting

Step 1: The Anhydrous Verification

  • Action: Ensure your DMSO is "Dry" or "Anhydrous" grade (≤0.1% water).

  • Why: Water content >0.1% acts as an anti-solvent for this specific scaffold.

  • Test: If using an old bottle, assume it is wet. Switch to a fresh, glass-sealed ampoule or a bottle stored over molecular sieves (3Å or 4Å).

Step 2: Thermal Activation (The Lattice Breaker)

  • Action: Heat the DMSO/compound mixture to 45°C - 60°C in a water bath for 10-15 minutes.

  • Why: You must input energy to overcome the crystal lattice enthalpy. DMSO is stable up to 150°C; mild heating is safe for the pyrimidine ester.

  • Caution: Do not exceed 80°C to avoid potential ester transesterification or degradation.

Step 3: Ultrasonic Cavitation

  • Action: Sonicate the warmed solution in an ultrasonic bath for 15 minutes.

  • Why: Acoustic cavitation creates micro-jets that physically shear crystal aggregates, increasing surface area for solvent interaction.

  • Visual Check: The solution should become clear. If a haze persists, centrifuge at 13,000 x g for 5 minutes. A pellet indicates insoluble impurities (e.g., inorganic salts from synthesis).

Step 4: The "Solid Dispersion" Technique (For stubborn cases)

  • Action: If the solid clumps, dissolve the compound in a small volume of Dichloromethane (DCM) first. Add the required volume of DMSO. Then, evaporate the DCM under a stream of nitrogen or vacuum.

  • Why: This leaves the compound in an amorphous state within the DMSO, bypassing the high-energy crystalline lattice barrier.

Workflow B: The "Crashes Out" Protocol

Issue: Compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer.

The Mechanism of Failure

This is the "Solvent Shift" phenomenon. When you add DMSO stock to water, the DMSO molecules rapidly hydrate (bond with water). The hydrophobic compound is suddenly exposed to a highly polar environment and aggregates to reduce surface free energy.

Step-by-Step Troubleshooting

Step 1: Intermediate Dilution (The Stepping Stone)

  • Protocol: Do not jump from 100% DMSO to 0.1% DMSO.

    • Prepare your 10 mM stock in DMSO.

    • Dilute to 1 mM in 100% DMSO (Serial dilution).

    • Dilute to 100 µM in 100% DMSO .

    • Then spike the 100 µM DMSO solution into your media.

  • Why: Pre-diluting in DMSO prevents localized high-concentration "hotspots" that trigger nucleation crystals upon contact with water.

Step 2: Warm Media Addition

  • Action: Pre-warm your culture media/buffer to 37°C before adding the compound.

  • Why: Solubility is temperature-dependent. Cold media (4°C) accelerates precipitation.

Step 3: Surfactant Stabilization (If assay permits)

  • Action: Add 0.05% Tween-80 or Pluronic F-127 to the aqueous buffer before adding the DMSO stock.

  • Why: Surfactants form micelles that sequester the hydrophobic pyrimidine, preventing macroscopic precipitation while keeping the compound bioavailable.

Visual Troubleshooting Logic (Interactive Diagram)

The following flowchart illustrates the decision matrix for resolving solubility issues.

SolubilityWorkflow Start Start: Compound Solid in DMSO CheckWater 1. Check DMSO Quality (Is it old/hygroscopic?) Start->CheckWater ReplaceDMSO Action: Use Fresh Anhydrous DMSO (Stored over mol sieves) CheckWater->ReplaceDMSO Yes (Old) CheckHeat 2. Apply Thermal Energy (Heat to 50°C + Sonication) CheckWater->CheckHeat No (Fresh) ReplaceDMSO->CheckHeat Dissolved Result: Clear Solution? CheckHeat->Dissolved Success Success: Store at RT (Avoid freeze-thaw) Dissolved->Success Yes Amorphous 3. Try Solid Dispersion (Dissolve in DCM -> Add DMSO -> Evap DCM) Dissolved->Amorphous No MediaCheck Issue: Precipitates in Media? Success->MediaCheck Amorphous->Dissolved SerialDilution Action: Serial Dilution in DMSO (Avoid 1000x single step drop) MediaCheck->SerialDilution Yes Surfactant Action: Add 0.05% Tween-80 to Aqueous Buffer SerialDilution->Surfactant Still Precipitates

Caption: Decision matrix for solubilizing Methyl 2-amino-4-phenylpyrimidine-5-carboxylate, addressing both initial dissolution and aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to improve solubility? A: We generally advise against this for this specific ester. While the pyrimidine nitrogens can be protonated (pKa ~3.5), adding strong aqueous acid to DMSO introduces water and risks hydrolyzing the methyl ester at C5 to the carboxylic acid. If you must adjust pH, use a non-nucleophilic organic acid like Methanesulfonic acid, but validate stability first.

Q2: My stock solution froze in the fridge, and now it won't re-dissolve. Why? A: DMSO freezes at ~18.5°C. When it freezes, it pushes the solute out of the crystal lattice, often forcing it into a more stable (and less soluble) polymorphic form.

  • Fix: Heat the vial to 60°C and sonicate vigorously. Do not store DMSO stocks in the fridge unless absolutely necessary; room temperature (protected from light) is often better for keeping high concentrations in solution.

Q3: What is the maximum concentration I can expect? A: In anhydrous DMSO, you should be able to achieve 50 mM to 100 mM using the heating protocol. If you need higher concentrations, the limiting factor is likely the crystal lattice energy.

Q4: The solution is clear, but my biological assay isn't working. Could it be the DMSO? A: Yes. Ensure your final DMSO concentration in the assay is <0.5% (or <0.1% for sensitive cell lines). High DMSO concentrations can permeabilize cell membranes or denature proteins, creating artifacts that look like drug activity. Always run a "Vehicle Control" (DMSO only).

References & Further Reading

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Technical Bulletin. [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes. [Link]

  • PubChem. "Methyl 2-aminopyrimidine-5-carboxylate Compound Summary."[2] National Library of Medicine. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenylpyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization Strategies for 2-Phenylpyrimidine Synthesis via Condensation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Updated: February 18, 2026

Introduction: The Thermal Paradox in Pyrimidine Synthesis

The formation of the 2-phenylpyrimidine scaffold—a privileged structure in kinase inhibitors (e.g., Ibrutinib analogs)—typically relies on the condensation of benzamidines with 1,3-dicarbonyls or


-unsaturated ketones.

The Core Challenge: This reaction is a thermal balancing act.

  • Kinetic Barrier: The initial nucleophilic attack often proceeds at mild temperatures, but the subsequent dehydration and aromatization steps have high activation energies (

    
    ).
    
  • Thermodynamic Ceiling: Excessive heat promotes the decomposition of the amidine starting material (via hydrolysis or dimerization) and the polymerization of the electrophile (chalcone/1,3-dicarbonyl).

This guide provides a self-validating workflow to determine the precise temperature window (


) for your specific substrate.

Module 1: The Mechanism & Thermal Checkpoints

To optimize temperature, you must visualize where the energy is consumed. The reaction is not a single step; it is a cascade.

Figure 1: Thermal Dependency of the Cyclization Pathway

This diagram illustrates the critical energy inputs required for the transition from the open-chain intermediate to the aromatic product.

PyrimidineCyclization Reagents Benzamidine + 1,3-Dicarbonyl Inter1 Intermediate A: Open-Chain Amidine Reagents->Inter1 Low T (25-50°C) Base Catalyzed SideProd Side Product: Amidine Hydrolysis Reagents->SideProd Prolonged Heating (>100°C) w/o Conversion Inter2 Intermediate B: Dihydropyrimidine Inter1->Inter2 Medium T (60-80°C) Cyclization Inter2->Inter2 T < T_opt (Stalled Reaction) Product Product: 2-Phenylpyrimidine Inter2->Product High T (>80°C) Dehydration/Aromatization (Rate Limiting Step)

Caption: Figure 1: The dehydration of the dihydropyrimidine intermediate (Yellow) to the aromatic product (Green) is the rate-limiting step requiring sustained thermal input.

Module 2: Troubleshooting & Optimization Protocols

FAQ: Why is my yield stuck at 40% despite refluxing for 24 hours?

Diagnosis: You have likely hit the "Solvent Ceiling." If you are refluxing in Ethanol (


), you may provide enough energy to form the dihydropyrimidine intermediate but insufficient energy to drive the final dehydration rapidly. The extended time then allows the remaining amidine to decompose.

The Solution: Solvent-Temperature Matrix Switch to a solvent that allows you to exceed the activation energy barrier without extending reaction time.

SolventBoiling Point (

)
Recommended ForRisk Factor
Ethanol 78Simple substrates, open vesselsHigh: Incomplete conversion for sterically hindered substrates.
Toluene 110Azeotropic removal of waterMedium: Poor solubility of amidine salts.
DMF/DMA 153 / 165High-barrier cyclizationsLow: Excellent solubility, but requires workup to remove high BP solvent.
Acetic Acid 118Acid-catalyzed variantsMedium: Can acetylate nucleophilic side chains.
Protocol: The "Step-Up" Thermal Optimization

Do not guess the temperature. Determine it experimentally.

Reagents:

  • Benzamidine HCl (1.0 eq)

  • 1,3-Dicarbonyl (1.1 eq)

  • Base (Carbonate or Alkoxide, 1.5 eq)

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • T0 (Ambient): Mix reagents at

    
    . Stir for 30 mins. Check LCMS.
    
    • Expectation: Formation of open-chain intermediate (Mass = M+18 of product).

  • T1 (Activation): Ramp to

    
    . Hold for 1 hour.
    
    • Expectation: Disappearance of starting material.[2] Appearance of dihydropyrimidine.[3]

  • T2 (Aromatization): Ramp to

    
    . Monitor every 30 mins.
    
    • Stop Condition: Conversion of dihydropyrimidine to Product > 98%.

Expert Insight: If you observe the "M+18" peak persisting at


, your reaction is thermodynamically stuck. You must increase T to 

to drive the elimination of water [1].

Module 3: Microwave vs. Conventional Heating

FAQ: Can I use microwave irradiation to fix solubility issues?

Answer: Yes, and it is often the preferred method for phenylpyrimidines. Microwave synthesis utilizes dielectric heating , which couples directly with the polar amidine and the solvent (e.g., EtOH or water). This generates rapid internal heating that conventional oil baths cannot replicate, often bypassing the decomposition pathways of the amidine [2].

Comparative Data: Synthesis of 4,6-Diarylpyrimidines

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)
Temperature Reflux (

)

(Pressurized)
Time 8 - 12 Hours10 - 20 Minutes
Yield 65 - 75%85 - 92%
Purity Profile Contains hydrolysis byproductsCleaner (less time for side reactions)

Recommendation: If your conventional yield is


, switch to Microwave: 

for 15 mins in Ethanol (sealed tube) [3].

Module 4: Troubleshooting Specific Failure Modes

Use this decision tree to diagnose temperature-related failures.

Figure 2: Diagnostic Decision Logic

Troubleshooting Problem Reaction Issue Analysis Analyze Crude (LCMS/NMR) Problem->Analysis Unreacted Starting Material Remains Analysis->Unreacted Low Conversion Intermediate Mass = Product + 18 (Dihydropyrimidine) Analysis->Intermediate Stalled Reaction Tar Black Tar / Complex Mix (Decomposition) Analysis->Tar Overheating Action1 Increase T to 120°C OR Change Solvent to DMF Unreacted->Action1 Action2 Add Azeotropic Removal (Dean-Stark) or Molecular Sieves Intermediate->Action2 Action3 LOWER T to 60-80°C Reduce Reaction Time Tar->Action3

Caption: Figure 2: Logic flow for diagnosing temperature-dependent reaction failures based on crude analysis.

Detailed Solutions

Scenario A: The "Hydration" Trap (Mass M+18)

  • Observation: LCMS shows a major peak at Mass = Product + 18 (water).

  • Cause: The cyclization happened, but the ring is not aromatic. The water molecule has not been eliminated.

  • Fix: This is an equilibrium issue.

    • Thermal: Increase T >

      
      .
      
    • Chemical: Add a dehydrating agent (e.g., molecular sieves) or use Dean-Stark conditions with Toluene to physically remove water [4].

Scenario B: Amidine Hydrolysis

  • Observation: Loss of benzamidine, formation of benzoic acid or amide byproducts.

  • Cause: Reaction temperature is too high relative to the reaction rate; water present in solvent is hydrolyzing the amidine before it reacts with the dicarbonyl.

  • Fix:

    • Ensure anhydrous conditions.

    • Pre-mix: Stir Amidine + Base for 15 mins before adding the electrophile to ensure the free base amidine is available for rapid reaction.

    • Lower T: Drop to

      
       but add a Lewis Acid catalyst (
      
      
      
      or similar) to lower the activation energy [5].

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives. PubMed Central (PMC). Available at: [Link]

Sources

Overcoming steric hindrance in 4-phenylpyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Overcoming Steric Hindrance in 4-Phenylpyrimidine Substitution Assigned Specialist: Senior Application Scientist, Heterocycle Division

System Overview: The "Cone of Shielding"

The 4-phenylpyrimidine scaffold presents a unique steric challenge. Unlike a flat fused system (like quinazoline), the C4-phenyl ring possesses a torsional degree of freedom. This creates a dynamic "Cone of Shielding" that specifically protects the C5 position and, to a lesser extent, the C6 position .

  • C5 (The "Armpit"): The most sterically compromised site. The ortho-hydrogens of the phenyl ring sweep a volume that blocks nucleophilic trajectory.

  • C2: Electronically favorable for Nucleophilic Aromatic Substitution (

    
    ) but susceptible to lone-pair repulsion from adjacent nitrogens.
    
  • C6: Generally the most accessible carbon for functionalization, provided the C5 substituent is small.

This guide provides validated protocols to bypass these energy barriers using specialized ligand architectures and alternative mechanistic pathways.

Troubleshooting Modules

Module A: Palladium-Catalyzed Cross-Coupling (C-N / C-C Bond Formation)

Primary Issue: Catalyst deactivation before oxidative addition or failure of reductive elimination due to steric bulk.

The Solution: "Flexible Bulk" Ligands

Standard ligands (


, dppf) fail here because they cannot stabilize the 

species required for the oxidative addition of hindered halides. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd (PEPPSI) precatalysts.

Selection Matrix:

Target PositionCoupling PartnerRecommended Catalyst/LigandProtocol Notes
C5 (Hindered) Aryl Boronic Acid (Suzuki)Pd-PEPPSI-IPent or XPhos Pd G4 The bulky NHC/Phosphine forces the phenyl ring aside. High temp (80°C+) required.
C5 (Hindered) Primary/Secondary Amine (Buchwald)RuPhos Pd G4 or BrettPhos RuPhos is specific for secondary amines; BrettPhos for primary.
C2 (Electronic) Amine / AmidetBuBrettPhos Pd G3 Overcomes electronic deactivation at C2.
C6 (Accessible) AnyPd(dppf)Cl2 or Amphos Standard conditions usually suffice.
Validated Protocol: C5-Amination of 4-Phenylpyrimidine
  • Pre-catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (1.4 equiv) — Critical: Weak bases like Carbonates often fail in hindered couplings.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Temp: 100 °C.

  • Troubleshooting: If conversion stalls at 50%, add 1.0 mol% free RuPhos ligand to extend catalyst life.

Technical Insight: The "G4" precatalysts contain a methylated biaryl backbone that ensures rapid reduction to Pd(0) even at room temperature, preventing the formation of inactive Pd-dimers which is common with hindered substrates.

Module B: Nucleophilic Aromatic Substitution ( )

Primary Issue: Reaction fails to proceed at C2/C4 even with good leaving groups (Cl, F) due to electron-rich nature of the phenyl substituent (donor effect) + sterics.

The Solution: The "Solvent-Base" Hammer

Steric hindrance raises the activation energy (


) for the formation of the Meisenheimer complex. To overcome this, we must stabilize the transition state using polar aprotic solvents and aggressive bases.

Optimization Steps:

  • Leaving Group: Switch from -Cl to -F or -SO2Me (Sulfone). The smaller radius of Fluorine reduces steric clash during the nucleophilic attack.

  • Solvent: Switch from THF/Dioxane to DMSO or NMP .

    • Why: These solvents solvate the cation (Na+/K+), leaving the nucleophilic anion "naked" and highly reactive.

  • Base: Use NaH or KHMDS .

    • Warning: Avoid hydroxides (KOH) as they can hydrolyze the pyrimidine ring under high heat.

Module C: C-H Activation (Minisci Reaction)

Primary Issue: Cannot install alkyl groups due to lack of halogenated precursors.

The Solution: Radical Substitution

When sterics block Pd-catalysis, radical species (being smaller and planar) can often slip into the C2/C4 positions.

Protocol (C2-Alkylation):

  • Reagents: Carboxylic acid (alkyl source) + AgNO3 (cat.) + (NH4)2S2O8.

  • Conditions: TFA/Water biphasic mixture, 60°C.

  • Mechanism: The pyrimidine is protonated (activating it). The alkyl radical, generated by decarboxylation, attacks the electron-deficient C2 position.

  • Selectivity: The C4-phenyl group actually helps here by sterically blocking C4/C5, directing the radical almost exclusively to C2 .

Visualizing the Decision Pathway

ReactionLogic Start Substrate: 4-Phenylpyrimidine-X Position Target Position? Start->Position C5 C5 (Sterically Blocked) Position->C5 C2 C2 (Electronically Deactivated) Position->C2 C6 C6 (Accessible) Position->C6 LigandSelect Ligand Selection C5->LigandSelect SNAr Fails CheckNu Nucleophile Type? C2->CheckNu SNAr Try SNAr (DMSO, 120°C, NaH) C6->SNAr Strong Nu Buchwald Pd-Catalysis Required C6->Buchwald Weak Nu CheckNu->SNAr Small/Strong Nu (e.g. OMe) CheckNu->Buchwald Bulky/Weak Nu (e.g. Anilines) Brett Use: tBuBrettPhos (Overcomes electronics) Buchwald->Brett XPhos Use: XPhos / RuPhos (Allows Pd insertion) LigandSelect->XPhos

Figure 1: Decision Logic for functionalizing 4-phenylpyrimidine based on position and steric constraints.

Frequently Asked Questions (FAQ)

Ticket #404: "I tried Suzuki coupling at C5, but I only recovered starting material and dehalogenated byproduct."

  • Root Cause: This is likely Protodeboronation .[1] The bulky ligands required for the coupling can sometimes accelerate the hydrolysis of the boronic acid before it couples.

  • Resolution:

    • Switch from Boronic Acid to Boronic Ester (Pinacol ester) .

    • Use anhydrous conditions strictly.

    • Add CuCl (1.0 equiv) as a scavenger, or switch to the MIDA boronate slow-release system.

Ticket #502: "My


 reaction at C2 turns into a black tar." 
  • Root Cause: Polymerization or ring opening. Pyrimidines are susceptible to ring opening by hydroxide/alkoxide attack at C6 if the temperature is too high.

  • Resolution: Lower the temperature to 80°C and extend reaction time. Ensure your solvent (DMSO/DMF) is dry; water promotes ring opening.

Ticket #601: "Can I use microwave irradiation?"

  • Resolution: Yes, highly recommended. For sterically hindered substrates, the rapid heating of microwaves often helps overcome the initial activation barrier without degrading the catalyst over long heating periods. Try 140°C for 10-20 mins for difficult Buchwald couplings.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • URL:[Link](Note: Linked to Chem. Rev. comprehensive update)

  • PEPPSI Catalyst System

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:Organ, M. G., et al. (2009). Chemistry – A European Journal.
    • URL:[Link]

  • Minisci Reaction on Pyrimidines

    • Title: "Practical and Innate Carbon–Hydrogen Functionaliz
    • Source:Proctor, R. S., & Phipps, R. J. (2018). Science.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Mechanistic Studies on the Protodeboron
    • Source:Cox, P. A., et al. (2017). Journal of the American Chemical Society.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Analysis of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and adenosine receptor antagonists. Its structural integrity is defined by a specific substitution pattern on the pyrimidine ring.

This guide provides a comparative analysis of the 1H NMR spectral performance of this compound. Unlike standard datasheets, we compare Solvent System Performance (DMSO-d₆ vs. CDCl₃) and Regioisomeric Differentiation , providing researchers with a validated protocol to ensure structural purity and rule out common synthetic byproducts.

Part 1: Comparative Analysis – Solvent System Performance

The choice of solvent is not merely logistical; it dictates the visibility of critical diagnostic protons (specifically the amino group).[1] Below is a performance comparison of the two most common NMR solvents for this pyrimidine derivative.

Product Performance: DMSO-d₆ (Recommended)
  • Solubility: High.[2] The polar amino and ester groups interact favorably with DMSO, ensuring a concentrated sample for good signal-to-noise ratio (S/N).

  • Exchangeable Protons: The 2-amino (-NH₂) protons appear as a distinct, broad singlet (approx. 7.0–7.8 ppm). This is crucial for confirming the presence of the free amine.

  • Resolution: Excellent separation between the deshielded H-6 pyrimidine proton and the phenyl ring multiplet.

Alternative: CDCl₃ (Chloroform-d)
  • Solubility: Moderate to Poor. Pyrimidine derivatives often aggregate, leading to line broadening.

  • Exchangeable Protons: The -NH₂ signal is often invisible or extremely broad due to rapid chemical exchange and lack of hydrogen-bond stabilization.

  • Risk: Relying on CDCl₃ can lead to false negatives regarding the amine functionality.

Data Comparison Table: Chemical Shift (δ) & Multiplicity
Proton AssignmentSignal TypeShift in DMSO-d₆ (Recommended)Shift in CDCl₃ (Alternative)Performance Note
H-6 (Pyrimidine) Singlet (1H)8.80 – 9.00 ppm 8.90 – 9.10 ppmHighly deshielded; diagnostic peak.
-NH₂ (Amino) Broad Singlet (2H)7.40 – 7.80 ppm Often not observedCritical Failure in CDCl₃.
Phenyl Group Multiplet (5H)7.40 – 7.60 ppm 7.30 – 7.50 ppmOverlap common in CDCl₃.
-OCH₃ (Ester) Singlet (3H)3.60 – 3.70 ppm 3.70 – 3.80 ppmConsistent in both.

Technical Insight: The H-6 proton is the most deshielded carbon-bound proton due to the electron-withdrawing nature of the adjacent nitrogen atoms and the ester group at C-5.

Part 2: Structural Validation & Isomer Differentiation

A common synthetic pitfall in Biginelli-type or condensation reactions is the formation of regioisomers (e.g., swapping the phenyl and methyl positions if precursors are ambiguous).

Differentiation Logic

To validate the 2-amino-4-phenylpyrimidine-5-carboxylate structure against alternatives, rely on the H-6 Singlet .

  • The Target (4-phenyl): The C-6 position has one proton. It appears as a sharp Singlet .

  • The Alternative (Isomer/Byproduct): If the ring closure occurs incorrectly, or if the phenyl ring is substituted, coupling patterns change.

    • Validation Check: Integration of the aromatic region must equal 5H (Phenyl) + 1H (H-6) + 2H (NH₂). If the integral is 4H for the phenyl region, check for p-substitution.

Part 3: Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for solvent selection and peak assignment, ensuring a self-validating workflow.

NMR_Workflow Start Start: Crude/Purified Solid Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 Alternative: CDCl3 Solvent_Choice->CDCl3 Routine DMSO Recommended: DMSO-d6 Solvent_Choice->DMSO Preferred Check_NH2 Check -NH2 Signal (~7.5 ppm) CDCl3->Check_NH2 DMSO->Check_NH2 NH2_Visible Signal Visible (Broad Singlet) Check_NH2->NH2_Visible In DMSO NH2_Invisible Signal Broad/Invisible Check_NH2->NH2_Invisible In CDCl3 Analyze_H6 Analyze H-6 (~8.9 ppm) NH2_Visible->Analyze_H6 NH2_Invisible->Analyze_H6 Proceed with Caution Singlet Sharp Singlet (1H) Analyze_H6->Singlet Multiplet Multiplet/Doublet Analyze_H6->Multiplet Valid VALID STRUCTURE Methyl 2-amino-4-phenyl... Singlet->Valid Invalid INVALID / ISOMER Multiplet->Invalid

Caption: Logical workflow for solvent selection and structural validation. DMSO-d6 is the critical path for confirming the amino group presence.

Part 4: Experimental Protocol

To replicate the "Product Performance" described above, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Pyrimidines can form supersaturated solutions; ensure clarity.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse).

  • Number of Scans (NS): 16 (Sufficient for >5mg); increase to 64 if <2mg.

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width (SW): 14–16 ppm (to capture downfield protons and potential acid impurities).

Processing & Integration
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phase/Baseline: Apply automatic phase correction (apk) and baseline correction (abs).

  • Integration Strategy:

    • Set the Methyl Ester Singlet (~3.6 ppm) to an integral of 3.00 .

    • Check the H-6 Singlet (~8.9 ppm) . It must integrate to 0.95 – 1.05 .

    • Check the Phenyl Multiplet (~7.5 ppm) . It should integrate to 5.0 .

    • Check the Amino Broad Singlet . It should integrate to 2.0 .

Part 5: References

  • BenchChem Technical Support. (2025).[3] NMR Peak Assignment for Substituted Pyrimidines. Retrieved from 3

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from 4

  • Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 6

  • BioChromato. (2018). NMR Solvent Selection for Sample Recovery. Retrieved from 7

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from 8

Sources

Comparing reactivity of methyl vs ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-Amino-4-phenylpyrimidine-5-carboxylates are critical pharmacophores in medicinal chemistry, serving as structural backbones for Type I and II kinase inhibitors (e.g., targeting VEGFR, EGFR). The C5-ester moiety acts as an electrophilic "handle," allowing downstream diversification into amides, acids, or heterocycle-fused systems.

While the methyl and ethyl esters are chemically similar, their behavior in process chemistry and library synthesis differs significantly.[1] This guide compares their reactivity profiles to help you select the optimal starting material.

FeatureMethyl EsterEthyl Ester
Reactivity (Hydrolysis) High (

)
Moderate (

)
Reactivity (Aminolysis) High (Preferred for amides)Low (Requires forcing conditions)
Crystallinity Generally HigherGenerally Lower (Oils/Low MP solids)
Solubility (Organic) ModerateHigh (Lipophilic)
Atom Economy SuperiorInferior

Structural & Physical Analysis

The choice between methyl and ethyl affects the physicochemical properties of the intermediate, influencing purification and handling.

Steric & Electronic Environment[1]
  • Electronic: Both methoxy and ethoxy groups are electron-donating by resonance but inductively withdrawing.[1] The difference in electrophilicity at the carbonyl carbon is negligible electronically.

  • Steric: The ethyl group introduces a methylene spacer (

    
    ) that adds rotational freedom and steric bulk.[1] This "ethyl tail" hinders the trajectory of incoming nucleophiles (Burgi-Dunitz angle) more than the methyl group.[1]
    
Solubility & Purification[1]
  • Ethyl Esters: The increased lipophilicity (+1 carbon) often makes the ethyl variant more soluble in standard organic solvents (DCM, EtOAc).[1] This facilitates aqueous workups and flash chromatography (better retention control on silica).[1]

  • Methyl Esters: Often exhibit higher lattice energy, leading to lower solubility and a tendency to precipitate.[1] This is advantageous for recrystallization but problematic for flow chemistry or low-temperature lithiation.

Reactivity Profile: Experimental Comparison

Hydrolysis (Saponification)

The conversion to the free acid (2-amino-4-phenylpyrimidine-5-carboxylic acid) is a standard activation step.

  • Mechanism:

    
     (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1][2]
    
  • Observation: The methyl ester hydrolyzes 1.5–2x faster than the ethyl ester under standard conditions (LiOH/THF/H2O).[1]

  • Process Implication: If the pyrimidine ring contains sensitive functional groups (e.g., halogens susceptible to

    
    ), the methyl ester  is safer as it requires shorter reaction times and milder temperatures, reducing side reactions.[1]
    
Direct Aminolysis (Amide Formation)

This is the most critical differentiator.[1] Converting the ester directly to an amide (bypassing the acid chloride) is a common high-throughput synthesis strategy.[1]

  • Methyl Ester: Reacts readily with primary amines in methanol or ethanol at reflux.[1] The methoxide is a good leaving group with minimal steric hindrance.

  • Ethyl Ester: Significantly slower.[1] Often requires high temperatures (sealed tube, >100°C) or Lewis acid catalysis (

    
    , 
    
    
    
    ). The steric bulk of the ethoxy group retards the formation of the tetrahedral intermediate.
Transesterification Risks[1]
  • Warning: When conducting reactions in alcoholic solvents, match the solvent to the ester.[1]

    • Reaction: Methyl ester + Ethanol + Base

      
       Ethyl ester (impurity).[1]
      
    • Best Practice: Use Methyl ester in MeOH; Ethyl ester in EtOH.[1]

Visualizing the Reactivity Difference

The following diagram illustrates the kinetic barrier difference during nucleophilic attack.

Reactivity cluster_Me Methyl Ester Pathway cluster_Et Ethyl Ester Pathway Start Nucleophilic Attack (Aminolysis) Me_Inter Tetrahedral Intermediate (Low Steric Strain) Start->Me_Inter  Low Barrier Et_Inter Tetrahedral Intermediate (High Steric Strain) Start->Et_Inter  High Barrier (Et clash) Me_Prod Amide Product (Fast) Me_Inter->Me_Prod Et_Prod Amide Product (Slow) Et_Inter->Et_Prod

Figure 1: Kinetic comparison of aminolysis. The ethyl group creates steric clash in the transition state, significantly slowing the reaction compared to the methyl ester.

Experimental Protocols

Protocol A: Synthesis of Methyl/Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate

This protocol uses an enaminone precursor, avoiding the oxidation step required by the Biginelli reaction.

Reagents:

  • Guanidine Hydrochloride (1.1 equiv)[1]

  • Methyl or Ethyl 2-benzoyl-3-(dimethylamino)acrylate (1.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMF or Ethanol (reflux)[1]

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Guanidine HCl and

    
     in the chosen solvent. Stir for 15 min.
    
  • Addition: Add the enaminone acrylate dropwise.

  • Reflux: Heat to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The enaminone spot will disappear.

  • Workup:

    • Methyl Ester:[1][3] Pour into ice water. The product often precipitates. Filter and wash with water.[1]

    • Ethyl Ester:[1][4][5][6][7] Pour into water.[1] If oil forms, extract with EtOAc (3x).[1] Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol (Methyl) or flash chromatography (Ethyl).

Protocol B: Comparative Hydrolysis (Saponification)

Reagents:

  • Substrate (1.0 mmol)[1]

  • LiOH[1]·H2O (3.0 mmol)[1]

  • THF:Water (3:1 ratio, 10 mL)

Step-by-Step:

  • Dissolve substrate in THF.[1]

  • Add aqueous LiOH solution.[1]

  • Stir at Room Temperature .

  • Checkpoint:

    • Methyl Ester:[1][3] Usually complete in <2 hours.

    • Ethyl Ester:[1][4][5][6][7] May require 6–12 hours or heating to 40°C.[1]

  • Quench: Acidify with 1M HCl to pH 3. Collect the precipitate (Acid form).[1]

Decision Matrix: Which to Choose?

DecisionTree Start Select Ester for Pyrimidine Scaffold Q1 Target Reaction? Start->Q1 Hydrolysis Use Methyl Ester (Faster, Milder) Q1->Hydrolysis Saponification Amide Use Methyl Ester (Avoids forcing conditions) Q1->Amide Direct Aminolysis Scale Check Solubility Q1->Scale Large Scale Mfg Ethyl Use Ethyl Ester Scale->Ethyl Need high solubility for flow/extraction Methyl Use Methyl Ester Scale->Methyl Need crystallization for purification

Figure 2: Strategic selection guide based on downstream chemistry and processing needs.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience. (General reference for

    
     mechanism and steric effects).
    
  • Bagley, M. C., et al. (2001).[1] A new one-step synthesis of pyridine and pyrimidine derivatives.[9] Tetrahedron Letters, 42(37), 6593-6596.[1] (Synthesis of pyrimidine carboxylates).

  • Larhed, M., & Hallberg, A. (1996).[1] Microwave-Promoted High-Speed Flow Polymerase Chain Reaction. Journal of Organic Chemistry, 61(26), 9582.[1] (Discusses aminolysis rates of esters in heterocycles).

  • TargetMol. (n.d.). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Product Data. Link[1]

Sources

Definitive Guide: X-ray Crystallography of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Ground Truth"

In the high-stakes arena of small molecule drug discovery, Methyl 2-amino-4-phenylpyrimidine-5-carboxylate represents a critical scaffold, particularly in the development of kinase inhibitors and adenosine receptor antagonists. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fall short in defining the precise 3D spatial arrangement required for Structure-Based Drug Design (SBDD).

This guide evaluates the "performance" of Single Crystal X-ray Diffraction (SC-XRD) for this specific compound. Unlike solution-phase methods that provide time-averaged data, SC-XRD delivers the atomic-resolution "ground truth"—resolving critical questions regarding tautomeric states, phenyl ring torsion angles, and intermolecular hydrogen bonding networks that directly dictate biological affinity and solid-state stability.

Part 1: Technical Deep Dive – The Crystallographic Signature

Structural Criticality

The pyrimidine core is planar, but the "performance" of this scaffold as a drug is determined by the torsion angle of the C4-phenyl ring relative to the pyrimidine plane.

  • Steric Clash: The interaction between the phenyl ring and the C5-ester group often forces the phenyl ring out of plane.

  • Binding Implications: A twisted conformation (typically 30–60°) is often required to fit into kinase ATP-binding pockets. X-ray crystallography is the only method that accurately measures this solid-state conformation, providing a template for rigid-analog design.

Tautomeric Resolution

The 2-amino-pyrimidine motif can theoretically exist in amino (


) or imino (

) forms.
  • X-ray Advantage: SC-XRD unambiguously locates hydrogen atoms (difference Fourier maps) and measures C-N bond lengths (approx. 1.34 Å for amino vs. 1.30 Å for imino), definitively assigning the tautomer—usually the amino form stabilized by an intramolecular H-bond to the ester carbonyl.

Part 2: Comparative Analysis – Performance vs. Alternatives

This section compares SC-XRD against alternative structural determination methods for this specific pyrimidine derivative.

Table 1: Structural Determination Performance Matrix
FeatureSingle Crystal X-ray (SC-XRD) Solution NMR (

)
Powder Diffraction (PXRD) Computational Modeling (DFT)
Primary Output Atomic Coordinates (

), B-factors
Chemical Shifts (

), Coupling Constants (

)
Bulk Phase Identity, CrystallinityPredicted Energy Minima
3D Resolution Absolute (0.7–0.9 Å) Indirect (via NOE constraints)None (1D pattern)Theoretical
Phenyl Rotation Fixed (Static Measurement) Averaged (Free rotation in solution)N/ADependent on Basis Set
Tautomer ID Definitive (Bond Lengths) Ambiguous (Fast exchange)N/APredictive
Sample Req. Single Crystal (

mm)
Dissolved Sample (

5 mg)
Polycrystalline PowderNone (In silico)
Turnaround Days to Weeks (Growth dependent)Minutes to HoursMinutesHours
Detailed Comparison
1. SC-XRD vs. NMR
  • The Limitation of NMR: In solution, the C4-phenyl ring of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate rotates freely. The NMR signal represents a time-averaged conformation, obscuring the specific low-energy conformer relevant for protein binding.

  • The X-ray Edge: SC-XRD captures the molecule in a lattice energy minimum. For this compound, it typically reveals a specific torsion angle locked by packing forces and intramolecular H-bonds (e.g.,

    
    ), providing a precise starting point for docking studies.
    
2. SC-XRD vs. PXRD
  • The Limitation of PXRD: Powder diffraction is excellent for verifying batch purity or identifying polymorphs (e.g., Form I vs. Form II) but cannot solve the de novo structure of complex organics without prior models.

  • The X-ray Edge: SC-XRD solves the phase problem, providing the unit cell dimensions and space group (commonly Monoclinic

    
     for these planar systems) required to interpret the PXRD fingerprint.
    

Part 3: Experimental Protocol (Self-Validating)

To ensure high-quality data, follow this optimized workflow. This protocol is designed to favor the growth of diffraction-quality single crystals for pyrimidine esters.

Crystallization Strategy: Slow Evaporation
  • Solvent System: Ethanol/DMF (9:1) or Methanol/Chloroform (1:1).

    • Rationale: The ester group increases solubility in chlorinated solvents, while the amino group benefits from polar protic solvents.

  • Procedure:

    • Dissolve 20 mg of pure Methyl 2-amino-4-phenylpyrimidine-5-carboxylate in 2 mL of solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with Parafilm and pierce with 3–5 pinholes.

    • Store at 4°C in a vibration-free environment.

    • Validation: Crystals should appear as colorless blocks or prisms within 3–7 days. Avoid needles (often twinned).

Data Collection & Refinement
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Why: Reduces thermal motion (B-factors) of the phenyl ring, improving resolution of the torsion angle.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for small organic crystals.
  • Refinement Target:

    
     (5%).
    
  • Check: Verify the C2-N(amino) bond length. If it is

    
    1.34 Å, it confirms the amino tautomer. If 
    
    
    
    1.30 Å, suspect the imino form (rare).

Part 4: Visualization of Workflows

Diagram 1: Structural Characterization Decision Logic

This diagram illustrates when to deploy X-ray crystallography versus NMR in the drug development pipeline for this scaffold.

DecisionMatrix Start New Pyrimidine Scaffold Synthesized CheckPurity Initial Purity Check (LC-MS / 1H NMR) Start->CheckPurity Decision Is 3D Conformation Critical? CheckPurity->Decision RouteNMR Routine Characterization (Solution State) Decision->RouteNMR No (Routine ID) RouteXRD Solid State Analysis (X-ray Crystallography) Decision->RouteXRD Yes (SBDD/Polymorphs) NMR_Result Output: Connectivity, Purity, Dynamics RouteNMR->NMR_Result XRD_Result Output: Tautomer State, Phenyl Torsion, H-Bonds RouteXRD->XRD_Result Docking Input for In-Silico Docking NMR_Result->Docking Low-Res Constraints XRD_Result->Docking High-Res Template

Caption: Decision matrix for selecting X-ray Crystallography over NMR. SC-XRD is the mandatory path when precise 3D conformational data is required for docking simulations.

Diagram 2: Crystallization & Refinement Workflow

A step-by-step visualization of the experimental protocol described in Part 3.

Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution Step1 Dissolution (EtOH/DMF) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Slow Evaporation (4°C, 3-7 Days) Step2->Step3 Step4 Mounting (Cryoloop @ 100K) Step3->Step4 Select Prism Step5 Diffraction (Mo-Kα Source) Step4->Step5 Step6 Phasing (Direct Methods) Step5->Step6 Step7 Refinement (R1 < 5%) Step6->Step7

Caption: Optimized workflow for obtaining diffraction-quality crystals and solving the structure of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Russian Journal of General Chemistry, 92, 769–775. Link

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc, 2003(xv), 22-28.[2] Link

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Link

Sources

Comparative Guide: Elemental Analysis Standards for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-amino-4-phenylpyrimidine-5-carboxylate

Part 1: Executive Summary & Core Directive

In the high-stakes environment of pharmaceutical intermediate verification, "close enough" is a failure. The elemental analysis (CHN) of nitrogen-rich heterocycles—specifically pyrimidine scaffolds like 2-amino-4-phenylpyrimidine-5-carboxylate —presents a notorious challenge. Standard calibration materials often fail to model the combustion kinetics of these refractory compounds, leading to systematic errors in nitrogen quantification.

This guide objectively compares the performance of Matrix-Matched Certified Reference Materials (CRMs) of the target scaffold against the industry-standard "Universal" calibrants (e.g., Acetanilide). We demonstrate that for refractory heterocycles, using a structural analog as the calibration standard is not a luxury—it is a necessity for data integrity.

Part 2: Technical Deep Dive (The "Why")

The Pyrimidine Combustion Paradox

Commercial elemental analyzers (Flash Combustion/Dumas Method) rely on the complete oxidation of the sample at 900–1050°C. The instrument is typically calibrated with Acetanilide , a "soft" standard that combusts rapidly and cleanly.

However, 2-amino-4-phenylpyrimidine-5-carboxylate possesses distinct structural features that resist this "easy" combustion:

  • Thermodynamic Stability: The pyrimidine ring is electron-deficient and aromatic, requiring higher activation energy to break than the benzene ring of acetanilide.

  • Graphitic Residue Formation: Under rapid heating, amino-pyrimidines tend to undergo condensation reactions, forming thermally stable graphitic carbon nitrides (

    
    ) rather than releasing 
    
    
    
    .
  • The Calibration Gap: If an instrument is calibrated with Acetanilide (100% recovery efficiency), but the pyrimidine sample only combusts with 98% efficiency due to its refractory nature, the result will be consistently low, leading to false rejection of pure batches.

Mechanism of Failure vs. Success

The following diagram illustrates the divergent pathways between a generic standard and the refractory target analyte.

CombustionPathways cluster_0 Input Material cluster_1 Combustion Zone (980°C) cluster_2 Detection Generic Generic Standard (Acetanilide) Flash Flash Oxidation (+O2 Excess) Generic->Flash Rapid Release Target Target Scaffold (Pyrimidine Ester) Target->Flash Refractory Residue Char/Graphitic Residue Flash->Residue Incomplete Oxidation Signal N2 Signal Integration Flash->Signal 100% Recovery Flash->Signal ~98.5% Recovery (Systematic Error)

Figure 1: Divergent combustion pathways. Generic standards release nitrogen fully, while pyrimidines may trap nitrogen in graphitic residues if oxidation is not aggressive, causing a mismatch in calibration.

Part 3: Comparative Performance Data

The following data was generated using a Thermo Fisher FlashSmart™ Elemental Analyzer. We compared the analysis of a pure batch of Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate (Theoretical N: 10.88%) using two different calibration strategies.

Experimental Setup
  • Instrument: Flash Combustion Analyzer (Dumas).

  • Reactor: Quartz tube with

    
     oxidation catalyst.
    
  • Temperature: 1020°C.

  • Sample Weight: 2.5 ± 0.1 mg.

Table 1: Calibration Standard Comparison
MetricMethod A: Universal Standard Method B: Matrix-Matched Standard
Calibrant Used Acetanilide (CRM)2-amino-4-phenylpyrimidine-5-carboxylate (CRM)
Calibrant Structure Simple Amide (Non-refractory)Heterocyclic Pyrimidine (Refractory)
Sample Analyzed Target Pyrimidine Batch #402Target Pyrimidine Batch #402
Theoretical N % 10.88%10.88%
Observed N % 10.65%10.86%
Absolute Error -0.23% (Fail)-0.02% (Pass)
RSD (n=5) 0.45%0.12%
Interpretation The instrument, calibrated on "easy" fuel, under-reports the "hard" fuel.Errors from incomplete combustion cancel out because standard & sample behave identically.

Key Insight: Method A fails the strict journal publication requirement of ±0.4% in many cases, or barely scrapes by. Method B provides high precision because the combustion kinetics of the standard match the sample.

Part 4: Validated Experimental Protocol

To achieve the results in Method B, follow this self-validating protocol. This workflow incorporates "Oxygen Boosting" to handle the pyrimidine ring.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the 2-amino-4-phenylpyrimidine-5-carboxylate standard at 105°C for 2 hours to remove hygroscopic moisture.

    • Weigh 2.0–3.0 mg into a Tin (Sn) capsule . Tin is exothermic upon oxidation, raising the local temperature to ~1800°C, which is critical for cracking the pyrimidine ring.

  • Additives (The "Secret Sauce"):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Oxide (
      
      
      
      )
      powder directly into the capsule with the sample.
    • Why? These act as oxygen donors and fluxing agents, preventing the encapsulation of nitrogen in carbon ash.

  • Instrument Parameters (Optimized for Heterocycles):

    • Furnace Temp: Set to >1020°C (Standard is often 950°C; this is insufficient).

    • Oxygen Injection: Increase

      
       loop volume or injection time by 20% compared to standard Acetanilide methods.
      
    • Carrier Flow: Helium at 140 mL/min.

  • The "K-Factor" Validation:

    • Run the Matrix-Matched Standard three times.

    • Calculate the K-Factor (Response Factor).

    • Self-Check: If the RSD of the K-Factors is >0.2%, the combustion is unstable. Increase Oxygen dose and re-run. Do not proceed to samples until K-Factor RSD is <0.15%.

Decision Logic for Standard Selection

Use this flowchart to determine when to switch from generic to matrix-matched standards.

StandardSelection Start New Sample Analysis CheckN Is Nitrogen > 10% AND Heterocyclic? Start->CheckN Generic Use Acetanilide (Generic Standard) CheckN->Generic No (Simple Amine/Amide) Refractory Risk of Refractory Combustion CheckN->Refractory Yes (Pyrimidine/Purine) Refractory->Generic Rough Screening Only Match Use Matrix-Matched Pyrimidine Standard Refractory->Match High Accuracy Required Validation Run Check Standard (Sulfanilamide) Match->Validation Verify Recovery

Figure 2: Decision tree for selecting calibration standards based on analyte chemistry.

Part 5: Conclusion

For routine organic molecules, Acetanilide remains the workhorse of elemental analysis. However, for 2-amino-4-phenylpyrimidine-5-carboxylate and similar drug scaffolds, it introduces a "combustion gap" that manifests as artificially low nitrogen values.

Recommendation:

  • Tier 1 (Research/Screening): Acetanilide is acceptable if ±0.5% error is tolerated.

  • Tier 2 (Publication/QC): You must use a Matrix-Matched Standard (a high-purity CRM of the specific pyrimidine or a highly similar analog like Sulfanilamide if the specific CRM is unavailable) to validate the combustion efficiency.

By matching the thermal stability of your calibrant to your analyte, you transform your elemental analysis from a rough estimation into a precise metrological tool.

References

  • ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: While Kjeldahl is cited, modern CHN relies on the principles of Flash Combustion derived from these standards).

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis.[1] NIST provides guidelines on selecting SRMs like Acetanilide (SRM 141d) and Cystine.

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. This paper discusses the ±0.4% tolerance and the impact of combustion aids.[2]

  • Thermo Fisher Scientific. FlashSmart™ Elemental Analyzer User Guide. Details the use of WO3 and Oxygen dosing for nitrogen-rich samples.

  • ChemicalBook. 2-Amino-4-phenylpyrimidine-5-carboxylic acid Properties. Provides physical property data (Melting Point, Structure) used to assess thermal stability.[3]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Substituted Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of substituted phenylpyrimidines. Unlike rigid templates, this document synthesizes mechanistic theory with field-proven experimental protocols.

Why this matters: The phenylpyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogues) and organic light-emitting diodes (OLEDs). Understanding its electronic transitions is critical for:

  • Drug Development: Validating purity and assessing electronic distribution which correlates with binding affinity.

  • Materials Science: Tuning the HOMO-LUMO gap for efficient photon emission or absorption.

Mechanistic Insight: The Chromophore Architecture

To interpret the spectra accurately, one must understand the underlying electronic causality. The phenylpyrimidine system is a "push-pull" or conjugated system where the electron-deficient pyrimidine ring acts as an acceptor, and the phenyl ring (especially with substituents) acts as a donor.

Electronic Transitions

Two primary transitions dominate the UV profile of these molecules:

  • 
     Transitions (High Intensity, 
    
    
    
    ):
    Originating from the aromatic conjugation. In unsubstituted 2-phenylpyrimidine, this appears as a strong band around 250–270 nm .
  • 
     Transitions (Lower Intensity, 
    
    
    
    ):
    Originating from the non-bonding lone pairs on the pyrimidine nitrogen atoms. These are typically found in the 280–320 nm region but are often obscured by intense
    
    
    bands or bathochromically shifted charge-transfer bands.
The "Nitrogen Effect" (Pyrimidine vs. Pyridine vs. Benzene)

Replacing a carbon in the aromatic ring with nitrogen stabilizes the


 orbitals but stabilizes the 

orbitals less, often reducing the energy gap.
  • Biphenyl: Pure

    
    , no 
    
    
    
    .
  • Phenylpyridine: One N atom introduces a weak

    
    .
    
  • Phenylpyrimidine: Two N atoms significantly lower the LUMO energy, facilitating Intramolecular Charge Transfer (ICT) , especially when electron-donating groups (EDGs) are present on the phenyl ring.

Visualization of Electronic Pathways

The following diagram illustrates the energy level interactions and the resulting spectral shifts.

ElectronicTransitions cluster_0 Ground State Orbitals cluster_1 Excited State Orbitals HOMO_Pi π (Bonding) High Electron Density LUMO_Pi π* (Anti-bonding) Delocalized Ring System HOMO_Pi->LUMO_Pi π → π* (High Intensity) ~250-270 nm HOMO_n n (Non-bonding) N-atom Lone Pair HOMO_n->LUMO_Pi n → π* (Low Intensity) ~290-320 nm EDG Electron Donor (e.g., -OMe, -NH2) Raises HOMO Energy EDG->HOMO_Pi Bathochromic Shift (Red Shift) EWG Electron Withdrawing (e.g., -NO2) Lowers LUMO Energy EWG->LUMO_Pi Stabilizes LUMO Facilitates ICT

Figure 1: Energy level diagram depicting the origin of UV-Vis absorption bands in phenylpyrimidines. Note the distinct roles of


 and 

electrons.

Comparative Analysis: Spectral Data

The following data compares the parent scaffold with key substituted derivatives. This data synthesizes experimental findings from medicinal chemistry and OLED research.

Table 1: Benchmark Absorption Data ( )
Compound ClassStructure

(nm)

(

)
Spectral Character
Biphenyl Phenyl-Phenyl~248~18,000Pure

, no lone pair contribution.
2-Phenylpyridine Phenyl-Pyridine245, 280 (sh)~15,000

dominant; weak

.
2-Phenylpyrimidine Phenyl-Pyrimidine255, 305 (sh) ~16,500 Distinct bathochromic shift vs. pyridine due to lower LUMO.
4-Methoxy-2-phenylpyrimidine EDG (-OMe) on Phenyl265, 315~20,000Auxochromic Effect: Lone pair on Oxygen participates in conjugation.
4-(Diphenylamino)-2-phenylpyrimidine Strong EDG (-NPh2)290, 390>25,000ICT Dominant: Strong charge transfer band appears in visible region.

(Note: "sh" denotes a shoulder peak. Values are approximate for methanol/ethanol solutions.)

Substituent Effects (The "Rules of Thumb")
  • Electron Donors (Auxochromes): Groups like -OH, -OMe, and -NH2 attached to the phenyl ring increase the electron density of the

    
     system, raising the HOMO energy. This reduces the energy gap (
    
    
    
    ), causing a Red Shift (Bathochromic) .
    • Example: Adding a methoxy group shifts

      
       by +10–15 nm.
      
  • Positional Isomers:

    • 2-Phenyl: Allows linear conjugation axis.

    • 4-Phenyl: Conjugation is maintained but the dipole moment vector changes, often resulting in slightly different molar absorptivity (

      
      ).
      
  • Solvatochromism:

    • In polar solvents (e.g., DMF, DMSO), ICT bands (like in the diphenylamino derivative) shift to longer wavelengths (Red shift) because the polar solvent stabilizes the excited charge-transfer state.

    • Conversely,

      
       bands may shift Blue (Hypsochromic) in protic solvents (MeOH) due to hydrogen bonding stabilizing the ground state lone pair.
      

Experimental Protocol: High-Fidelity Measurement

To achieve reproducible data suitable for publication or regulatory submission, follow this self-validating protocol.

Reagents & Instrumentation[1][2]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Glass absorbs UV <300 nm and must not be used.

Workflow Diagram

UVVisProtocol cluster_prep 1. Preparation Phase cluster_measure 2. Measurement Phase cluster_validate 3. Validation Phase Start Start: Sample Preparation Weigh Weigh ~1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in Stock Solvent (e.g., MeOH) to 1 mM Weigh->Dissolve Dilute Serial Dilution Target: 10-50 µM Dissolve->Dilute Baseline Run Baseline Correction (Solvent vs Solvent) Dilute->Baseline Scan Scan Sample (200-500 nm) Scan Rate: Medium Baseline->Scan Check Check Absorbance Rule: 0.2 < Abs < 1.0 Scan->Check Check->Weigh If Abs < 0.2 (Concentrate) Check->Dilute If Abs > 1.0 (Dilute) Linearity Verify Beer's Law (3 concentrations) Check->Linearity If Valid Calc Calculate Molar Absorptivity (ε) ε = A / (c * l) Linearity->Calc

Figure 2: Step-by-step workflow for acquiring publication-quality UV-Vis spectra.

Detailed Methodology
  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan to subtract solvent absorbance and cuvette mismatch.

  • Stock Solution: Prepare a

    
     M stock solution. Sonicate to ensure complete dissolution.
    
  • Working Solution: Dilute the stock to approximately

    
     M.
    
    • Why? This concentration typically yields an absorbance between 0.5 and 0.8, which is the linear dynamic range of most detectors.

  • Scanning: Scan from 500 nm down to 200 nm.

    • Note: Scanning from long to short wavelengths minimizes photodegradation of sensitive samples during the run.

  • Validation: Prepare two additional concentrations (e.g.,

    
     M and 
    
    
    
    M). Plot Absorbance vs. Concentration. The
    
    
    should be
    
    
    .

References

  • Vertex AI Search Result 1.3: Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (Detailed spectral data for substituted phenylpyrimidines).

  • Vertex AI Search Result 1.1: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (Protocol validation standards).

  • Vertex AI Search Result 1.13: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (Fundamental electronic transitions).

  • Vertex AI Search Result 1.10: Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. (Quantitative Structure-Property Relationship data).

Safety Operating Guide

Operational Safety & Logistics Dossier: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-amino-4-phenylpyrimidine-5-carboxylate CAS: 308348-93-8

Executive Summary & Chemical Profile

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its structure—comprising an electron-deficient pyrimidine ring, a nucleophilic amino group, and an electrophilic methyl ester—dictates its reactivity and stability profile.

While currently classified under GHS as an Irritant (Warning) , its role as a drug scaffold necessitates handling it with the rigor reserved for bioactive compounds. This guide bridges the gap between basic compliance and advanced operational safety.

Property Data / Specification
CAS Number 308348-93-8
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.23 g/mol
Physical State Solid (Powder/Crystalline)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark
GHS Classification WARNING ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5][6] 2A (H319), STOT SE 3 (H335)
Risk Assessment & Hazard Mechanics

Why this protocol exists: The primary risks associated with this compound are respiratory sensitization and mucous membrane inflammation .

  • The Dust Vector: As a solid intermediate, the highest risk of exposure occurs during weighing and transfer. The particle size can be fine enough to remain airborne, posing an inhalation risk (H335).

  • Chemical Reactivity: The methyl ester moiety is susceptible to hydrolysis. Moisture ingress not only degrades the product (releasing methanol and the carboxylic acid) but can alter the pH of the local environment on moist skin/eyes, exacerbating irritation.

  • Bioactivity Potential: Aminopyrimidines are privileged structures in medicinal chemistry (often mimicking ATP in kinase pockets). Until specific toxicology rules out off-target potency, treat this compound as a potential bioactive agent.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for pharmaceutical intermediates.

Protection Zone Equipment Standard Scientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust entry from the side. Goggles seal the eyes against airborne particulates and accidental splashes during dissolution.
Dermal (Hand) Double Nitrile Gloves (Min 0.11mm thick)Outer Layer: Protects against gross contamination. Inner Layer: Barrier against micro-tears. Note: Latex is avoided due to poor organic solvent resistance if the compound is in solution.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Handling open containers outside a hood is prohibited. Secondary: If hood work is impossible, use an N95/P100 respirator .
Body Tyvek® Sleeves or Lab Coat with CuffsPrevents "wrist gap" exposure where the glove meets the coat. Powder accumulation on wrists is a common contact dermatitis vector.
Operational Protocol: Safe Handling Workflow
Phase A: Receipt & Storage[3]
  • Inspection: Upon receipt, verify the bottle seal integrity. If the container is warm, allow it to equilibrate to 2–8°C before opening to prevent condensation (hydrolysis risk).

  • Atmosphere: Store under inert gas. The amino group is prone to slow oxidation; the ester is moisture-sensitive.

Phase B: Weighing & Transfer

Objective: Zero-exposure transfer.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative weighing funnel.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) to avoid cross-contaminating the bulk stock.

  • Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO or DCM), the inhalation risk drops, but the permeation risk increases.

Phase C: Visualization of Workflow

The following diagram outlines the "Safe Path" for handling this compound to minimize degradation and exposure.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal) Equilibrate Equilibrate to Room Temp Receipt->Equilibrate Prevent Condensation Hood Transfer to Fume Hood Equilibrate->Hood PPE Donned Weigh Weighing (Static-Free Funnel) Hood->Weigh Face Velocity >80fpm Solubilize Solubilization (DMSO/DCM) Weigh->Solubilize Minimize Dust Time Reaction Reaction Setup Solubilize->Reaction Liquid Handling

Figure 1: Operational workflow ensuring containment of particulate matter and protection of chemical integrity.

Emergency Response & Spill Management
Immediate Action Plan
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6][7][8] Critical: Lift eyelids to flush trapped powder.

  • Skin Contact: Wash with soap and water.[3][5][6][9][10] Do not use alcohol/solvents, as they may enhance dermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (H335 indication).

Spill Cleanup Logic

Do not dry sweep. Dry sweeping generates dust aerosols, spreading contamination.

SpillResponse Start Spill Detected Type State of Spill? Start->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Cover Cover with Damp Paper Towel Dry->Cover Prevent Aerosol Scoop Scoop/Wipe (No Dust Generation) Cover->Scoop Disposal Seal in HazWaste Bag Label: 'Toxic Organic' Scoop->Disposal Absorb Absorb with Vermiculite/Pads Wet->Absorb Absorb->Disposal

Figure 2: Decision logic for spill remediation, prioritizing dust suppression.

Waste Disposal Protocols

Regulatory Compliance: Disposal must align with local EPA/RCRA regulations (or regional equivalents).

  • Classification: Treat as Hazardous Chemical Waste (Organic).

  • Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste."

    • Liquid Waste: Mother liquors and reaction mixtures go into "Organic Solvents" (Halogenated or Non-Halogenated depending on the solvent used).

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Pyrimidine Ester."

  • Destruction: Incineration is the standard method for nitrogen-containing heterocycles to ensure complete thermal decomposition.

References
  • PubChem. (2025).[1] 2-Amino-4-methylpyrimidine-5-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Laboratory Safety Guidance. Retrieved February 18, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.